3-Ethyl-2,4,4-trimethylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62198-63-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,4,4-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-9-12(5,6)11(8-2)10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
BNFUBMCCIACHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,4,4-trimethylheptane (CAS No. 62198-63-4).[1][2][3] As a saturated acyclic alkane, its primary characteristics are low reactivity and non-polarity. This guide consolidates available data on its physical constants, computational properties, and safety information. Detailed experimental protocols for determining key physical properties are also provided. Given its nature as a simple hydrocarbon, it is not involved in biological signaling pathways; therefore, this guide focuses on its fundamental physicochemical characteristics relevant to its potential use as a non-polar solvent, a reference compound in analytical chemistry, or as a component in fuel mixtures.
Core Chemical and Physical Properties
The properties of this compound are primarily dictated by its branched C12 aliphatic structure.[1][3] The lack of functional groups renders it chemically inert under standard conditions. All quantitative data is summarized in the table below.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1][3] |
| Molecular Weight | 170.33 g/mol | PubChem[1][3][4] |
| CAS Number | 62198-63-4 | PubChem, Chemsrc[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | 182 °C (Predicted) | Stenutz |
| Density | 0.777 g/mL (Predicted) | Stenutz |
| Refractive Index | 1.435 (Predicted) | Stenutz |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.7 | PubChem[1] |
| Canonical SMILES | CCCC(C)(C)C(CC)C(C)C | PubChem[1] |
| InChIKey | BNFUBMCCIACHFX-UHFFFAOYSA-N | PubChem[1] |
Note: Some physical properties, such as boiling point and density, are predicted values due to the limited availability of experimentally determined data for this specific isomer.
Biological Activity and Signaling Pathways
As a simple, non-polar, saturated hydrocarbon, this compound is not expected to exhibit specific biological activities or interact with biological signaling pathways. Alkanes are generally considered biologically inert, although they can have anesthetic effects at high concentrations and may cause irritation. Their primary relevance in a biological context is related to their lipophilicity and potential to interact with cell membranes in a non-specific manner. There is no evidence in the scientific literature to suggest that this compound is involved in any specific signaling cascades relevant to drug development.
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a liquid alkane like this compound.
Determination of Boiling Point (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Thermometer (-10 to 250 °C)
Procedure:
-
Place a sample of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the sample gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the substance.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration in the water bath.
-
Dry the exterior and weigh the pycnometer with the sample (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).
Determination of Refractive Index
Objective: To measure the extent to which light is bent when it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index from the scale.
Visualization of Physicochemical Relationships
The following diagram illustrates the logical workflow for characterizing the primary physicochemical properties of a liquid alkane like this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Safety and Handling
While specific safety data for this compound is limited, it should be handled with the standard precautions for flammable, volatile alkanes.
-
Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness, drowsiness, and respiratory tract irritation. Aspiration into the lungs may be harmful.
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area or with appropriate respiratory protection. Wear protective gloves and safety glasses. Store in a tightly closed container in a cool, dry place.
References
3-Ethyl-2,4,4-trimethylheptane physical properties
An In-depth Technical Guide on the Physical Properties of 3-Ethyl-2,4,4-trimethylheptane
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physical properties of the branched alkane, this compound. Due to the compound's specific isomeric structure, experimentally determined data is limited. This guide consolidates available computed data from established chemical databases and outlines the standard experimental protocols that would be employed for their empirical determination.
Compound Identification
Physical Properties
The quantitative physical properties for this compound are summarized in the table below. It is critical to note that these values are predominantly derived from computational models, as experimental data for this specific isomer is not widely published.
| Property | Value | Source | Notes |
| Molecular Weight | 170.33 g/mol | PubChem[1] | Computed |
| Monoisotopic Mass | 170.203450829 Da | PubChem[1] | Computed |
| XLogP3 | 5.7 | PubChem[1] | Computed measure of hydrophobicity |
| Complexity | 111 | PubChem[1] | Computed |
| Boiling Point | Not Available | - | Experimental data not found. Alkanes of similar molecular weight have boiling points in the range of 180-220 °C.[3][4][5] |
| Melting Point | Not Available | - | Experimental data not found. Branched alkanes typically have higher melting points than their straight-chain isomers. |
| Density | Not Available | - | Experimental data not found. Alkanes of similar molecular weight have densities in the range of 0.75-0.80 g/cm³. |
| Refractive Index | Not Available | - | Experimental data not found. |
Standard Experimental Protocols
While specific experimental data for this compound is scarce, the following standard laboratory protocols are utilized for determining the key physical properties of liquid alkanes.
Determination of Boiling Point
The boiling point of a liquid is determined using a distillation apparatus.
-
Apparatus Setup: A round-bottom flask is filled with the sample liquid (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, with a thermometer placed such that the bulb is just below the side arm leading to the condenser.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.
-
Measurement: The boiling point is the stable temperature recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb. This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density
The density of a liquid can be accurately measured using a pycnometer or a vibrating tube densimeter.[6] A common laboratory method involves a graduated cylinder and a balance.[7][8]
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[7]
-
Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]
-
Final Mass Measurement: The graduated cylinder containing the liquid is reweighed.
-
Calculation: The mass of the liquid is determined by subtraction. Density is then calculated by dividing the mass of the liquid by its volume (ρ = m/V).[8] For higher accuracy, measurements are repeated and an average is taken.[7]
Determination of Refractive Index
The refractive index is typically measured using an Abbe refractometer.[9][10][11][12]
-
Calibration: The instrument is first calibrated using a standard with a known refractive index, often distilled water (n_D = 1.3330 at 20°C).[12]
-
Sample Application: The prism of the refractometer is cleaned. A few drops of the sample liquid are placed on the surface of the measuring prism.[10]
-
Measurement: The prisms are closed, and a light source illuminates the sample. The user looks through the eyepiece and adjusts the controls until the boundary line (the line between light and dark fields) is sharp and centered on the crosshairs.[9]
-
Reading: The refractive index (n_D) is read directly from the instrument's scale. Temperature control is crucial as refractive index is temperature-dependent.[10][11]
Logical Workflow Visualization
The following diagram illustrates a standard workflow for the characterization of a novel liquid alkane's physical properties.
Caption: Workflow for Physical Property Characterization of a Liquid Alkane.
References
- 1. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:62198-63-4 | Chemsrc [chemsrc.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. img.daihan-sci.com [img.daihan-sci.com]
- 11. macro.lsu.edu [macro.lsu.edu]
- 12. hinotek.com [hinotek.com]
In-Depth Technical Guide: 3-Ethyl-2,4,4-trimethylheptane (CAS: 62198-63-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4,4-trimethylheptane is a saturated acyclic hydrocarbon with the chemical formula C12H26.[1][2][3] As a branched-chain alkane, its structural characteristics may impart unique physical and chemical properties relevant in various fields, including organic synthesis and materials science. This document provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical identity and computed physical properties. Currently, there is a notable absence of published experimental data, including spectroscopic analyses, detailed experimental protocols for its synthesis or analysis, and any information regarding its biological activity or relevance in drug development.
Chemical and Physical Properties
The fundamental properties of this compound have been primarily determined through computational models. These calculated values offer a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| CAS Number | 62198-63-4 | [1][2][3] |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCC(C)(C)C(CC)C(C)C | [1] |
| InChI | InChI=1S/C12H26/c1-7-9-12(5,6)11(8-2)10(3)4/h10-11H,7-9H2,1-6H3 | [1] |
| InChIKey | BNFUBMCCIACHFX-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 5.7 | [1] |
| Complexity | 111 | [1] |
Experimental Data and Protocols
A thorough review of scientific literature and chemical databases reveals a significant gap in experimental data for this compound. At present, there are no published, peer-reviewed experimental protocols for the synthesis, purification, or analytical characterization of this specific isomer.
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. Research into the biological effects of structurally related branched-chain alkanes is also limited, making it difficult to infer potential activities.
Logical Representation of Available Data
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the disparity between its known chemical identity and the lack of experimental and biological data.
Conclusion
While the fundamental chemical identity of this compound (CAS: 62198-63-4) is established, there is a profound lack of in-depth technical and experimental data. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts would be necessary to elucidate its physical and chemical properties through experimental validation, develop synthetic and analytical protocols, and investigate any potential biological activities. The absence of this information currently precludes its consideration in drug development or other advanced applications.
References
An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Ethyl-2,4,4-trimethylheptane. While this specific highly-branched alkane is not extensively documented in public literature, this document compiles available computed data, estimations based on structurally similar compounds, and general principles of organic chemistry to serve as a valuable resource. It includes a summary of physicochemical properties, a plausible synthetic approach, and predicted spectroscopic characteristics. This guide is intended to support researchers in understanding the behavior and potential applications of complex branched alkanes.
Molecular Structure and Identification
This compound is a saturated acyclic hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl substituent at the third carbon position and three methyl substituents at the second and fourth positions. The presence of a quaternary carbon at the C4 position is a notable feature of its structure.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 62198-63-4[1] |
| Molecular Formula | C₁₂H₂₆[1] |
| Canonical SMILES | CCCC(C)(C)C(CC)C(C)C[1] |
| InChI | InChI=1S/C12H26/c1-7-9-12(5,6)11(8-2)10(3)4/h10-11H,7-9H2,1-6H3[1] |
| InChIKey | BNFUBMCCIACHFX-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value (with notes) |
| Molecular Weight | 170.33 g/mol (Computed)[1] |
| Boiling Point | ~182 °C (Estimated based on the boiling point of 3-ethyl-2,4,4-trimethylhexane)[2] |
| Density | ~0.78 g/cm³ (Estimated based on the density of 3-ethyl-2,4,4-trimethylhexane)[2] |
| Solubility in Water | Insoluble (As with most alkanes)[3][4][5][6][7] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents[3][4][5][6][7] |
| XLogP3 | 5.7 (Computed)[1] |
Synthesis Protocols
A specific, documented synthesis for this compound is not available. However, a plausible synthetic route can be devised based on general methods for the formation of highly branched alkanes, such as the Grignard reaction followed by dehydration and hydrogenation.
Conceptual Synthetic Workflow
A potential retrosynthetic analysis suggests the formation of the carbon skeleton via a Grignard reaction between a suitable ketone and an organomagnesium halide, followed by removal of the resulting hydroxyl group and saturation of the intermediate alkene.
Detailed Experimental Protocol (Hypothetical)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Grignard Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup and Isolation of Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,4,4-trimethyl-3-heptanol.
-
Dehydration of Alcohol: The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) and heated. The resulting alkene mixture is collected by distillation.
-
Hydrogenation of Alkene: The alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its structure and the known behavior of similar branched alkanes.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹³C NMR | Approximately 10-12 distinct signals in the aliphatic region (δ 10-55 ppm). The quaternary carbon at C4 would likely appear as a low-intensity signal. The chemical shifts of the methyl, methylene (B1212753), and methine carbons would be influenced by their proximity to branched centers.[8][9][10] |
| ¹H NMR | A complex spectrum with multiple overlapping signals in the δ 0.8-1.7 ppm range. Distinct signals for the different methyl, methylene, and methine protons would be expected, with coupling patterns further complicating the spectrum. |
| Infrared (IR) Spectroscopy | Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹.[11][12][13][14] |
| Mass Spectrometry (EI) | The molecular ion peak (m/z 170) is expected to be of very low abundance or absent due to the high degree of branching.[15][16][17][18][19] Fragmentation will be dominated by cleavage at the branching points to form stable carbocations.[15][16][17][18][19] |
Molecular Visualization
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the carbon and hydrogen atoms.
Conclusion
This compound represents a complex, highly-branched alkane. While specific experimental data is sparse, this guide provides a solid foundation for its molecular characteristics through computed data, analogies to similar structures, and established chemical principles. The provided hypothetical synthesis and predicted spectroscopic data offer valuable starting points for researchers and professionals working with or seeking to synthesize such intricate hydrocarbon structures. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of this molecule.
References
- 1. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,4,4-trimethylhexane [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. GCMS Section 6.9.2 [people.whitman.edu]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
3-Ethyl-2,4,4-trimethylheptane IUPAC name and synonyms
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a concise technical overview of the saturated alkane 3-Ethyl-2,4,4-trimethylheptane. The primary focus is on the compound's formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), its known synonyms, and its fundamental physicochemical properties. A logical workflow for determining the IUPAC name is provided as a reference. Given the nature of this simple hydrocarbon, this guide centers on its chemical identity rather than biological activity or developmental protocols, which are not applicable.
Chemical Nomenclature and Identification
The unequivocally correct IUPAC name for the specified molecule is This compound .[1] This name is derived systematically based on the structure of the longest carbon chain and the position of its alkyl substituents.
A variety of synonyms and identifiers are used in chemical databases and regulatory contexts to refer to this compound. These are crucial for accurate database searching and material identification.
Synonyms and Identifiers:
-
Heptane, 3-ethyl-2,4,4-trimethyl-[2]
-
2,4,4-TRIMETHYL-3-ETHYLHEPTANE[2]
-
InChIKey: BNFUBMCCIACHFX-UHFFFAOYSA-N[2]
Physicochemical Properties
The fundamental properties of this compound have been computationally determined and are cataloged in chemical databases. A summary of these key quantitative data points is presented below for reference.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Exact Mass | 170.203450829 Da | [1][2] |
| Canonical SMILES | CCCC(C)(C)C(CC)C(C)C | [1][2] |
| InChI | InChI=1S/C12H26/c1-7-9-12(5,6)11(8-2)10(3)4/h10-11H,7-9H2,1-6H3 | [1][2] |
| XLogP3-AA | 5.7 | [1] |
| Complexity | 111 | [1][2] |
Logical Workflow for IUPAC Nomenclature
The naming of this compound is a direct application of the IUPAC rules for nomenclature of branched alkanes. The process involves identifying the parent chain, numbering it to give the lowest locants to substituents, and naming the substituents in alphabetical order. The diagram below illustrates this logical workflow.
Caption: Logical workflow for determining the IUPAC name of this compound.
Note on Experimental Protocols and Biological Activity
As a simple, saturated hydrocarbon, this compound is not associated with known biological signaling pathways or complex physiological effects that would necessitate its study in drug development contexts. Consequently, detailed experimental protocols related to pharmacology, toxicology, or clinical trials are not applicable to this compound. Its primary relevance to researchers is in the fields of organic chemistry, reference material science, and as a component in complex hydrocarbon mixtures.
References
Spectroscopic Profile of 3-Ethyl-2,4,4-trimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 3-Ethyl-2,4,4-trimethylheptane (C₁₂H₂₆, CAS No. 62198-63-4). Due to a lack of publicly available experimental spectroscopic data for this specific branched alkane, this document outlines the predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for structurally similar compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows. This guide is intended to support the identification, characterization, and quality control of this compound and related aliphatic hydrocarbons in a research and development setting.
Introduction
This compound is a saturated hydrocarbon belonging to the class of branched alkanes. With a molecular formula of C₁₂H₂₆ and a molecular weight of 170.33 g/mol , its structural characterization is paramount for its application in various chemical syntheses and as a component in complex hydrocarbon mixtures.[1] Spectroscopic techniques are the primary means for elucidating the structure of such organic molecules. This guide presents the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is derived from the general behavior of branched alkanes and should serve as a reference for the analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ (primary) | 0.7 - 1.3 | Triplet, Doublet | 18H |
| -CH₂- (secondary) | 1.2 - 1.6 | Multiplet | 4H |
| -CH- (tertiary) | 1.5 - 2.0 | Multiplet | 4H |
Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy. The degree of shielding depends on the substitution pattern of the carbon to which the proton is attached.[2]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Primary (-CH₃) | 10 - 20 |
| Secondary (-CH₂) | 20 - 30 |
| Tertiary (-CH) | 30 - 40 |
| Quaternary (-C-) | 30 - 40 |
In ¹³C NMR spectroscopy, sp³-hybridized carbons generally absorb from 0 to 90 δ. The chemical shift is affected by the electronegativity of nearby atoms and the degree of substitution.[3]
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation | Relative Abundance |
| 170 | Molecular Ion [M]⁺ | Low to absent |
| 155 | [M - CH₃]⁺ | Low |
| 141 | [M - C₂H₅]⁺ | Moderate |
| 113 | [M - C₄H₉]⁺ | Moderate to High |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) | High / Base Peak |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | High |
Branched alkanes often exhibit a weak or absent molecular ion peak due to the stability of the resulting carbocations upon fragmentation. Fragmentation occurs preferentially at points of branching.[4]
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 3000 | C-H Stretch (sp³ C-H) | Strong |
| 1450 - 1470 | C-H Bend (Methylene scissoring) | Medium |
| 1365 - 1385 | C-H Bend (Methyl rock) | Medium |
| 720 - 725 | C-H Rock (Long-chain methyl) | Weak |
The IR spectra of simple alkanes are characterized by absorptions due to C-H stretching and bending. C-C stretching and bending bands are typically too weak or of too low a frequency to be detected.[5]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Sample Preparation
-
Dissolve approximately 5-10 mg of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.
-
Cap the NMR tube securely to prevent evaporation.
3.1.2 Data Acquisition
-
Insert the prepared NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Mass Spectrometry (MS)
3.2.1 Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS)
-
Prepare a dilute solution of the liquid sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
3.2.2 Data Acquisition
-
Inject the prepared solution into the GC-MS system.
-
The sample is vaporized and separated on the gas chromatography column.
-
As the separated components elute from the column, they enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), causing fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
3.3.1 Sample Preparation (Thin Film Method)
-
Place one or two drops of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
3.3.2 Data Acquisition
-
Place the prepared salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown organic compound.
Caption: Logical workflow for spectroscopic analysis.
Conclusion
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethyl-2,4,4-trimethylheptane. Due to the absence of publicly available experimental spectral data for this compound, this guide is based on a high-quality predicted spectrum. It includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed, generalized experimental protocol for acquiring ¹H NMR spectra of organic compounds is provided, alongside visualizations of the molecular structure with proton assignments and a typical experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals characteristic of a branched alkane. The chemical shifts are all expected to be in the upfield region (typically below 2.0 ppm), which is consistent with protons on sp³-hybridized carbon atoms. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₃) | 0.85 | Triplet | 3H | 7.0 |
| H-2 (CH) | 1.60 | Multiplet | 1H | - |
| H-3 (CH) | 1.45 | Multiplet | 1H | - |
| H-5 (CH₂) | 1.25 | Multiplet | 2H | - |
| H-6 (CH₂) | 1.15 | Multiplet | 2H | - |
| H-7 (CH₃) | 0.90 | Triplet | 3H | 7.0 |
| H-8 (CH₃ of Ethyl) | 0.88 | Triplet | 3H | 7.5 |
| H-9 (CH₂ of Ethyl) | 1.35 | Multiplet | 2H | - |
| H-10 (CH₃ at C-2) | 0.95 | Doublet | 3H | 6.8 |
| H-11 (CH₃ at C-4) | 1.05 | Singlet | 3H | - |
| H-12 (CH₃ at C-4) | 1.02 | Singlet | 3H | - |
Note: The chemical shifts and coupling constants are predicted values and may differ from an experimental spectrum. The multiplets for H-2, H-3, H-5, H-6, and H-9 are expected to be complex due to multiple overlapping signals and non-first-order splitting patterns.
Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the non-equivalent protons labeled corresponding to the data in the table above.
Caption: Molecular structure of this compound with proton numbering.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized, detailed protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard (e.g., tetramethylsilane, TMS) is not already present in the solvent, add a small amount. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).[1][2]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is locked and shimmed for optimal homogeneity.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Parameter Setup:
-
Experiment Type: Select a standard 1D proton experiment.
-
Solvent: Specify the deuterated solvent used (e.g., CDCl₃).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for routine spectra.
-
Acquisition Time (aq): Set to 2-4 seconds for good resolution.
-
Spectral Width (sw): A typical spectral width for ¹H NMR is -2 to 12 ppm.
-
Pulse Angle: A 30-45 degree pulse is often used for routine acquisitions to allow for a shorter relaxation delay.
-
-
Data Acquisition: Start the acquisition.
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the peak for the internal standard (TMS) to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
Peak Picking: Identify the chemical shift of each peak in the spectrum.
Experimental Workflow
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.
Caption: General workflow for an NMR experiment.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-ethyl-2,4,4-trimethylheptane. Due to the absence of readily available experimental spectra in public databases, this paper presents predicted values obtained from computational models. These predictions serve as a valuable reference for the identification and structural elucidation of this branched alkane. This document also outlines a typical experimental protocol for the acquisition of ¹³C NMR data for saturated hydrocarbons, which can be adapted for experimental validation.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The carbon atoms are numbered according to standard IUPAC nomenclature, as illustrated in the molecular structure diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |
| C1 | 14.5 | CH₃ |
| C2 | 34.2 | CH |
| C3 | 48.7 | CH |
| C4 | 37.9 | C (quaternary) |
| C5 | 45.1 | CH₂ |
| C6 | 17.0 | CH₂ |
| C7 | 14.8 | CH₃ |
| C8 (2-methyl) | 16.2 | CH₃ |
| C9 (3-ethyl, CH₂) | 24.0 | CH₂ |
| C10 (3-ethyl, CH₃) | 12.0 | CH₃ |
| C11 (4,4-dimethyl) | 29.5 | CH₃ |
| C12 (4,4-dimethyl) | 29.5 | CH₃ |
Note: These values were predicted using the online NMR prediction tool at nmrdb.org. Actual experimental values may vary.
Molecular Structure and Carbon Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the chemical shift data.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-2,4,4-trimethylheptane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. When coupled with Gas Chromatography (GC-MS), it provides highly detailed information about the composition of complex mixtures, including hydrocarbon isomers. For branched alkanes, such as 3-Ethyl-2,4,4-trimethylheptane (C₁₂H₂₆, M.W. 170.33 g/mol ), Electron Ionization (EI) mass spectrometry produces a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]
This guide provides a detailed examination of the predicted mass spectral fragmentation of this compound. As experimental data for this specific compound is not available in public spectral libraries, this document relies on the well-established and fundamental principles of alkane fragmentation. The core principle is that fragmentation occurs preferentially at branching points to form the most stable carbocations.[2][3] Consequently, the molecular ion peak in highly branched alkanes is often of very low abundance or entirely absent.[4] This guide will delineate the predicted fragmentation pathways, present the expected quantitative data in a tabular format, and provide a standard experimental protocol for analysis.
Predicted Fragmentation Pathways of this compound
Electron Ionization (EI) is a high-energy or "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways.[1][5] For branched alkanes, C-C bond cleavage is favored over C-H bond cleavage.[3] The fragmentation of the this compound molecular ion (m/z 170) is dominated by cleavages at the highly substituted C3 (tertiary) and C4 (quaternary) carbons, as this leads to the formation of stable tertiary carbocations.[2][6]
The most probable fragmentation events are:
-
α-Cleavage at the Quaternary Carbon (C4): The bonds adjacent to the quaternary carbon at position 4 are susceptible to cleavage. The most favorable pathway involves the loss of the largest alkyl group as a radical to yield the most stable carbocation.[6] In this case, cleavage of the C4-C5 bond results in the loss of a propyl radical (•C₃H₇), producing a highly stable tertiary carbocation at m/z 127 .
-
α-Cleavage at the Tertiary Carbon (C3): Cleavage can also occur at the bonds adjacent to the tertiary carbon at position 3. The loss of an ethyl radical (•C₂H₅) via cleavage of the C3-ethyl bond produces a stable tertiary carbocation at m/z 141 . Another possibility is the cleavage of the C2-C3 bond, leading to the loss of an isopropyl radical (•C₃H₇) and also forming a fragment at m/z 127 . The convergence of two different pathways to the m/z 127 ion suggests it will be a particularly abundant fragment.
-
Formation of Smaller Fragments: Cleavage of the C3-C4 bond can result in the formation of a tertiary carbocation at m/z 71 . Other smaller, common alkane fragments such as m/z 57 (butyl cation) and m/z 43 (propyl/isopropyl cation) are also expected.
The diagram below illustrates the primary fragmentation pathways originating from the molecular ion.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 3-Ethyl-2,4,4-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a detailed prediction of its key IR absorption bands based on established principles of vibrational spectroscopy for alkanes. Furthermore, standardized experimental protocols for acquiring the IR spectrum of liquid hydrocarbons are provided, alongside a logical workflow for spectroscopic analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and structurally related compounds.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is expected to be dominated by absorptions arising from carbon-hydrogen (C-H) bond stretching and bending vibrations. The C-C bond vibrations of the alkane skeleton are typically weak and fall in the fingerprint region, making them less useful for diagnostic purposes.[1][2] The complex branching of this molecule, featuring methyl, methylene, ethyl, and methine groups, as well as a quaternary carbon, will result in a complex but predictable pattern of absorptions.
The predicted quantitative data for the principal vibrational modes of this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |
| 2965 - 2950 | Strong | C-H Asymmetric Stretching (in CH₃ groups) |
| 2935 - 2915 | Strong | C-H Asymmetric Stretching (in CH₂ groups) |
| ~2890 | Medium-Weak | C-H Stretching (in CH/methine group) |
| 2875 - 2865 | Medium | C-H Symmetric Stretching (in CH₃ groups) |
| 2860 - 2845 | Medium | C-H Symmetric Stretching (in CH₂ groups) |
| ~1470 - 1450 | Medium | C-H Asymmetric Bending (in CH₃ groups) / Scissoring (in CH₂ groups) |
| ~1385 - 1375 | Medium | C-H Symmetric Bending (in CH₃ groups) |
| ~1370 | Medium-Weak | C-H Symmetric Bending (potential splitting due to gem-dimethyl on C4) |
| Below 1300 | Weak to Medium | Fingerprint Region (complex C-C stretching and C-H rocking/wagging modes) |
Note: The presence of a quaternary carbon (C4) with two attached methyl groups (gem-dimethyl) may lead to a characteristic splitting or a distinct shoulder on the symmetric C-H bending peak around 1370 cm⁻¹.
Experimental Protocols
The following provides a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound. The most common and convenient method for liquid samples is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
Objective: To acquire a high-quality infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample of this compound.
-
Pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone (B3395972) to remove any residues from previous measurements. Allow the crystal to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (e.g., water vapor and carbon dioxide) and the instrument's inherent response, which will be subtracted from the sample spectrum.
-
Typical parameters for a background scan are 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or percent transmittance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other processing functions available in the software.
-
Label the significant peaks and compare their positions and relative intensities with the predicted values in the data table above to confirm the identity and purity of the sample.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from initial sample preparation to final spectral interpretation and reporting.
Caption: Logical workflow for the IR spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the laboratory-scale preparation of 3-Ethyl-2,4,4-trimethylheptane, a highly branched alkane. Due to the absence of a direct, documented synthesis for this specific molecule in the current literature, this guide outlines two logical and feasible retrosynthetic approaches based on well-established organic chemistry principles. The methodologies detailed herein are derived from analogous reactions and are intended to provide a robust framework for its synthesis.
The primary strategy involves the construction of the C12 carbon skeleton via a Grignard reaction to form a key tertiary alcohol intermediate, followed by deoxygenation to yield the target alkane. Two distinct deoxygenation routes are presented: a two-step dehydration-hydrogenation sequence and a direct one-step reduction.
Pathway 1: Grignard Reaction Followed by Dehydration and Hydrogenation
This pathway involves a three-stage process: the synthesis of a sterically hindered ketone, the addition of an ethyl group via a Grignard reaction to form a tertiary alcohol, and subsequent dehydration to an alkene followed by catalytic hydrogenation.
Stage 1: Synthesis of 2,4,4-Trimethylheptan-3-one
The key ketone intermediate, 2,4,4-trimethylheptan-3-one, can be synthesized via the acylation of a suitable Grignard reagent, such as neopentylmagnesium chloride, with propanoyl chloride. This reaction is a standard method for the formation of ketones, though the yield may be affected by the steric hindrance of the Grignard reagent.
Experimental Protocol:
-
Preparation of Neopentylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the chloride solution to the magnesium to initiate the reaction. Once the reaction begins, add the remaining chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Acylation: Cool the Grignard reagent to -78 °C. In a separate flask, prepare a solution of propanoyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add the propanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ketone is then purified by fractional distillation.
Stage 2: Synthesis of 3-Ethyl-2,4,4-trimethylheptan-3-ol
The synthesized ketone is then reacted with ethylmagnesium bromide to form the corresponding tertiary alcohol. The reaction with sterically hindered ketones can be challenging and may result in side reactions such as enolization or reduction.
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide: Prepare the Grignard reagent from ethyl bromide (1.2 equivalents) and magnesium (1.3 equivalents) in anhydrous diethyl ether, following a similar procedure as described in Stage 1.
-
Grignard Addition: Cool the prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2,4,4-trimethylheptan-3-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or distillation.
Stage 3: Dehydration of 3-Ethyl-2,4,4-trimethylheptan-3-ol and Hydrogenation
The tertiary alcohol is dehydrated to form a mixture of alkenes, which are then hydrogenated to the final alkane product.
Experimental Protocol:
-
Dehydration: Place the purified 3-Ethyl-2,4,4-trimethylheptan-3-ol (1.0 equivalent) in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid. Heat the mixture to the appropriate temperature (typically 25-80 °C for tertiary alcohols) and collect the alkene products by distillation as they are formed[1]. The regioselectivity of the elimination is expected to follow Zaitsev's rule, favoring the formation of the more substituted alkene.
-
Hydrogenation: Dissolve the collected alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)[2][3]. The reaction is carried out under an atmosphere of hydrogen gas (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases[2].
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the final product, this compound, which can be further purified by distillation.
Pathway 2: Grignard Reaction Followed by Direct Deoxygenation
This pathway also begins with the synthesis of the tertiary alcohol, 3-Ethyl-2,4,4-trimethylheptan-3-ol, as described in Pathway 1, Stages 1 and 2. However, it employs a direct reduction of the alcohol to the alkane, bypassing the alkene intermediate.
Method A: Barton-McCombie Deoxygenation
This method involves the conversion of the alcohol to a thiocarbonyl derivative, which is then reduced under radical conditions.[4][5][6][7]
Experimental Protocol:
-
Formation of the Xanthate Ester: To a stirred solution of the tertiary alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (1.2 equivalents) at 0 °C. After the evolution of hydrogen ceases, add carbon disulfide (1.5 equivalents) and stir for 2 hours at room temperature. Then, add methyl iodide (1.5 equivalents) and continue stirring for another 2 hours.
-
Radical Deoxygenation: To a solution of the crude xanthate ester in a high-boiling solvent such as toluene, add tributyltin hydride (1.5 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN)[5]. Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is purified by column chromatography to separate the desired alkane from the tin byproducts.
Method B: Reductive Deoxygenation with a Silane and Lewis Acid
Tertiary alcohols can be directly reduced to alkanes using a hydrosilane in the presence of a Lewis acid.[8][9][10][11]
Experimental Protocol:
-
Reduction: In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in a chlorinated solvent like dichloromethane. Add a hydrosilane, such as triethylsilane or chlorodiphenylsilane (2-3 equivalents)[8][10]. Cool the mixture to 0 °C and add a Lewis acid catalyst, such as indium(III) chloride or boron trifluoride etherate (catalytic to stoichiometric amounts), dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Data Presentation
The following tables summarize the expected reagents, conditions, and yields for the key transformations based on analogous reactions found in the literature.
Table 1: Synthesis of Ketone and Tertiary Alcohol Intermediates
| Reaction Step | Starting Materials | Reagents and Conditions | Product | Typical Yield (%) |
| Ketone Synthesis | Neopentyl chloride, Propanoyl chloride | 1. Mg, I₂ (cat.), Et₂O, reflux2. Propanoyl chloride, Et₂O, -78 °C to RT | 2,4,4-Trimethylheptan-3-one | 50-70 |
| Alcohol Synthesis | 2,4,4-Trimethylheptan-3-one, Ethyl bromide | 1. Mg, I₂ (cat.), Et₂O, reflux2. Ketone, Et₂O, 0 °C to RT3. Sat. aq. NH₄Cl | 3-Ethyl-2,4,4-trimethylheptan-3-ol | 60-80 |
Table 2: Deoxygenation of 3-Ethyl-2,4,4-trimethylheptan-3-ol
| Deoxygenation Method | Reagents and Conditions | Product | Typical Yield (%) |
| Dehydration & Hydrogenation | 1. H₂SO₄ (cat.), 25-80 °C2. H₂, Pd/C or PtO₂, EtOH, RT, 1-4 atm | This compound | 70-90 (overall) |
| Barton-McCombie | 1. NaH, CS₂, MeI, THF2. Bu₃SnH, AIBN, Toluene, reflux | This compound | 60-80 |
| Silane Reduction | Et₃SiH, InCl₃ (cat.), CH₂Cl₂, 0 °C to RT | This compound | 70-95 |
Mandatory Visualizations
Caption: Synthesis of this compound via Pathway 1.
Caption: Synthesis of this compound via Pathway 2.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Silanes [organic-chemistry.org]
- 11. Direct reduction of alcohols: highly chemoselective reducing system for secondary or tertiary alcohols using chlorodiphenylsilane with a catalytic amount of indium trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethyl-2,4,4-trimethylheptane: Synthesis, Properties, and Historical Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the highly branched alkane, 3-Ethyl-2,4,4-trimethylheptane. Due to the specificity of this isomer, this document emphasizes its synthesis through established organic chemistry principles and provides estimated physicochemical properties based on related structures. The historical context is presented within the broader framework of hydrocarbon chemistry.
Introduction and Historical Context
The discovery and history of this compound are not specifically documented in scientific literature, which is common for many complex hydrocarbon isomers. Its existence is a consequence of the principles of carbon's ability to form complex, branched chains, a concept solidified in the late 19th and early 20th centuries with the development of structural theory in organic chemistry. Highly branched alkanes, such as this C12 isomer, gained significance with the growth of the petrochemical industry, where the octane (B31449) rating of gasoline became a critical factor. Branched alkanes generally exhibit higher octane ratings than their straight-chain counterparts, making them desirable components of fuel.
The synthesis of specific, highly-branched alkanes is primarily of academic and research interest, serving as model compounds for studying reaction mechanisms, spectroscopic analysis, and the relationship between structure and physical properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| CAS Number | 62198-63-4 |
| IUPAC Name | This compound |
| Estimated Boiling Point | 190-210 °C |
| Estimated Density | 0.76 - 0.78 g/cm³ |
| Estimated Refractive Index | 1.42 - 1.44 |
Note: Estimated values are derived from the properties of n-dodecane (Boiling Point: ~216 °C, Density: ~0.75 g/cm³, Refractive Index: ~1.421) and the general trend of increased branching lowering the boiling point.
Proposed Synthesis
A plausible and detailed synthetic route to this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and subsequent hydrogenation. This multi-step process allows for the controlled formation of the highly substituted alkane.
Logical Workflow for the Synthesis of this compound
Caption: A three-step synthetic workflow for this compound.
3.1. Detailed Experimental Protocols
Step 1: Synthesis of 3-Ethyl-2,4,4-trimethylheptan-3-ol via Grignard Reaction
-
Objective: To create the C12 carbon skeleton by reacting a suitable ketone with a Grignard reagent.
-
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
2,2-Dimethyl-3-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2-bromobutane in anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of sec-butylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,4,4-trimethylheptan-3-ol.
-
Step 2: Dehydration of 3-Ethyl-2,4,4-trimethylheptan-3-ol
-
Objective: To eliminate water from the tertiary alcohol to form a mixture of isomeric alkenes.
-
Materials:
-
Crude 3-ethyl-2,4,4-trimethylheptan-3-ol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
Place the crude tertiary alcohol in a round-bottom flask.
-
Add a few drops of concentrated sulfuric acid.
-
Set up a simple distillation apparatus.
-
Gently heat the flask. The alkene products will co-distill with water.
-
Collect the distillate in a flask cooled in an ice bath.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride. The product is a mixture of alkene isomers.
-
**
Navigating the Thermochemical Landscape of Branched Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochemical Data for a Structurally Related Isomer
Direct experimental thermochemical data for 3-Ethyl-2,4,4-trimethylheptane is not prominently available in the reviewed scientific literature. However, data for a closely related structural isomer, 3,4,4-trimethylheptane (B12657962), has been reported and is presented below as a proxy for understanding the general magnitude of these values for a C12H26 branched alkane.
Table 1: Thermochemical Data for 3,4,4-trimethylheptane (Gaseous State, 298 K)
| Property | Value | Units |
| Standard Heat of Formation (ΔHf°) | -257.1 | kJ/mol |
| Standard Entropy (S°) | 501.8 | J/(K·mol) |
| Heat Capacity (Cp) | 234.2 | J/(K·mol) |
| Heat of Evaporation (ΔHvap) | 46.7 | kJ/mol |
| Boiling Point (at standard atmospheric pressure) | 434 | K |
Note: This data is for 3,4,4-trimethylheptane and should be used as an estimation for this compound with caution, as structural differences will induce variations in these values.[1]
Methodologies for Determining Thermochemical Properties of Alkanes
The determination of thermochemical data for alkanes, including branched isomers, relies on a combination of experimental techniques and computational methods. These approaches provide the foundational data necessary for thermodynamic calculations and chemical process modeling.
Experimental Protocols
1. Combustion Calorimetry: This is a primary experimental method for determining the standard enthalpy of formation (ΔHf°).
-
Principle: A precisely weighed sample of the alkane is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
-
Procedure:
-
The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
The alkane sample is placed in a crucible inside the bomb, which is then sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and begins to cool.
-
The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).
-
2. Correlation Gas Chromatography (c-GC): This technique is particularly useful for determining vaporization and sublimation enthalpies of organic compounds, including long-chain alkanes.[2][3][4]
-
Principle: The retention time of a compound in a gas chromatograph is related to its vapor pressure and, consequently, its enthalpy of vaporization. By correlating the retention times of the target compound with those of standards with known vaporization enthalpies, the unknown enthalpy can be determined.[3]
-
Procedure:
-
A gas chromatograph with a capillary column is used.[3]
-
A series of standard compounds with well-established vaporization enthalpies are injected into the GC at various isothermal temperatures.
-
The retention times for these standards are recorded.
-
The alkane with the unknown enthalpy of vaporization is then injected under the same conditions, and its retention time is measured.
-
A linear correlation is established between the logarithm of the retention times and the known vaporization enthalpies of the standards. This correlation is then used to calculate the enthalpy of vaporization for the target alkane.[4]
-
Computational Methods
1. Group Additivity Methods: Benson's Group Additivity method is a widely used empirical approach for estimating thermochemical properties.[5][6]
-
Principle: This method assumes that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is a predetermined value derived from experimental data of related compounds.
-
Application: To estimate the standard enthalpy of formation of this compound, one would dissect the molecule into its constituent groups (e.g., -CH₃, -CH₂-, >CH-, >C<) and sum their corresponding enthalpy contributions. Corrections for non-next-nearest neighbor interactions are often applied to improve accuracy for highly branched molecules.[5]
2. Statistical Mechanics: For more accurate theoretical predictions, statistical mechanics can be employed.
-
Principle: This method uses molecular properties (such as vibrational frequencies, moments of inertia, and molecular geometry), often obtained from quantum mechanical calculations, to derive macroscopic thermodynamic properties like entropy and heat capacity.[5]
-
Workflow:
-
The molecular geometry is optimized using a suitable level of quantum theory (e.g., Density Functional Theory).
-
Vibrational frequency analysis is performed to obtain the fundamental vibrational modes.
-
These molecular parameters are then used in the partition function formalism of statistical mechanics to calculate the desired thermochemical properties.
-
Logical Workflow for Thermochemical Data Determination
The following diagram illustrates a generalized workflow for determining the thermochemical properties of a branched alkane, integrating both experimental and computational approaches.
Caption: Generalized workflow for determining thermochemical data of alkanes.
Conclusion
While specific thermochemical data for this compound remains elusive in readily accessible literature, a comprehensive understanding of the methodologies used to determine these properties for similar branched alkanes provides a robust framework for researchers. The data for the structural isomer 3,4,4-trimethylheptane offers a valuable point of reference. For precise data, direct experimental measurement through techniques like combustion calorimetry and correlation gas chromatography, supplemented by computational estimations, would be necessary. This guide provides the foundational knowledge of these protocols and workflows to aid scientists and professionals in navigating the thermochemical landscape of complex organic molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,4,4-trimethylheptane from Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the highly branched alkane, 3-Ethyl-2,4,4-trimethylheptane. The synthetic strategy is centered around a key Grignard reaction, followed by a deoxygenation step. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow to ensure reproducibility and aid in understanding the underlying chemical transformations. This protocol is intended for use by qualified researchers in a laboratory setting.
Introduction
Highly branched alkanes are of significant interest in various fields, including materials science and as components in fuel and lubricant development. Their unique physical properties, such as low freezing points and high octane (B31449) ratings, make them valuable synthetic targets. The synthesis of such sterically hindered molecules often presents challenges, requiring carefully controlled reaction conditions to avoid side reactions. The Grignard reaction is a powerful tool for carbon-carbon bond formation and is particularly well-suited for the construction of complex carbon skeletons.[1][2][3][4] This protocol details a two-step synthesis of this compound, commencing with the Grignard addition of sec-butylmagnesium bromide to the sterically hindered ketone, 3,3-dimethyl-2-pentanone (B1585287), to form the tertiary alcohol intermediate, 3-ethyl-2,4,4-trimethylheptan-3-ol. Subsequent deoxygenation of this alcohol yields the target alkane.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process as illustrated below:
Step 1: Grignard Reaction
sec-Butylmagnesium bromide + 3,3-Dimethyl-2-pentanone → 3-Ethyl-2,4,4-trimethylheptan-3-ol
Step 2: Deoxygenation
3-Ethyl-2,4,4-trimethylheptan-3-ol → this compound
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions and the purity of reagents.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Grignard Reaction | sec-Butylmagnesium bromide, 3,3-Dimethyl-2-pentanone | - | Anhydrous Diethyl Ether or THF | 0 to reflux | 2-4 | 65-80 |
| 2 | Deoxygenation | 3-Ethyl-2,4,4-trimethylheptan-3-ol | Triethylsilane, Trifluoroacetic acid | Dichloromethane (B109758) | 0 to rt | 1-3 | 80-95 |
Experimental Protocols
Materials and Methods
All manipulations involving Grignard reagents and anhydrous solvents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum prior to use. Anhydrous solvents should be obtained from a solvent purification system or by distillation from an appropriate drying agent.
Step 1: Synthesis of 3-Ethyl-2,4,4-trimethylheptan-3-ol via Grignard Reaction
This procedure details the preparation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 3,3-dimethyl-2-pentanone.
-
Preparation of sec-Butylmagnesium Bromide:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.
-
In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish-brown.
-
-
Reaction with 3,3-Dimethyl-2-pentanone:
-
Cool the freshly prepared sec-butylmagnesium bromide solution to 0°C using an ice bath.
-
Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
-
Purification:
-
The crude 3-ethyl-2,4,4-trimethylheptan-3-ol can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
-
Step 2: Deoxygenation of 3-Ethyl-2,4,4-trimethylheptan-3-ol
This protocol describes the reduction of the tertiary alcohol to the final alkane product using a silane-based reducing agent.[5][6]
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the purified 3-ethyl-2,4,4-trimethylheptan-3-ol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (1.5 - 2.0 equivalents) to the stirred solution.
-
Slowly add trifluoroacetic acid (2.0 - 3.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by distillation.
-
Visualizations
The following diagrams illustrate the logical workflow of the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Detailed experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,4,4-trimethylheptane via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the highly branched alkane, 3-Ethyl-2,4,4-trimethylheptane, utilizing a two-step synthetic route commencing with a Wittig reaction. The initial olefination is followed by a catalytic hydrogenation to yield the target saturated hydrocarbon. Detailed experimental protocols for each step are provided, along with a summary of expected quantitative data. Visual representations of the reaction pathway and experimental workflows are included to facilitate a clear understanding of the procedures.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1][2] A key advantage of this reaction is the specific placement of the newly formed double bond.[3] For the synthesis of saturated alkanes with complex substitution patterns, such as this compound, the Wittig reaction offers a strategic approach to first construct a specific alkene precursor, which can then be readily reduced to the desired alkane. This methodology is particularly useful when precise control over the carbon skeleton is required. The stability of the phosphorus ylide plays a crucial role in the stereochemical outcome of the reaction; non-stabilized ylides, as employed in this protocol, typically favor the formation of Z-alkenes.[1] Subsequent catalytic hydrogenation of the alkene intermediate provides a clean and efficient means to obtain the final saturated product.[4]
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the Wittig olefination of 2,2-dimethylpentan-3-one with isopropylidene triphenylphosphorane to form the intermediate alkene, 3-ethyl-2,4,4-trimethylhept-2-ene. The second step is the catalytic hydrogenation of this alkene to the final alkane product.
Experimental Protocols
Part 1: Synthesis of Isopropyltriphenylphosphonium Bromide
This protocol details the preparation of the phosphonium salt required for the Wittig reaction. The synthesis involves the reaction of triphenylphosphine (B44618) with 2-bromopropane (B125204).[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Triphenylphosphine | 262.29 | 26.23 | 0.10 |
| 2-Bromopropane | 122.99 | 14.76 | 0.12 |
| Toluene (B28343) (anhydrous) | - | 200 mL | - |
| Diethyl ether (anhydrous) | - | 100 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.23 g, 0.10 mol) and anhydrous toluene (200 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the triphenylphosphine has completely dissolved.
-
Add 2-bromopropane (14.76 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form during this time.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to afford isopropyltriphenylphosphonium bromide.
Expected Yield: 85-95%
Part 2: Wittig Reaction for the Synthesis of 3-Ethyl-2,4,4-trimethylhept-2-ene
This protocol describes the formation of the alkene intermediate from the phosphonium salt and a sterically hindered ketone.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Isopropyltriphenylphosphonium bromide | 385.28 | 42.38 | 0.11 |
| Potassium tert-butoxide | 112.21 | 12.34 | 0.11 |
| 2,2-Dimethylpentan-3-one | 114.19 | 11.42 | 0.10 |
| Tetrahydrofuran (THF, anhydrous) | - | 300 mL | - |
| Saturated aqueous NH4Cl | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (42.38 g, 0.11 mol) and anhydrous THF (200 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add potassium tert-butoxide (12.34 g, 0.11 mol) portion-wise over 30 minutes. The mixture will turn a deep orange/red color, indicating the formation of the ylide.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C and stir for 1 hour.
-
Re-cool the ylide solution to -78 °C.
-
In a separate flask, dissolve 2,2-dimethylpentan-3-one (11.42 g, 0.10 mol) in anhydrous THF (100 mL).
-
Add the solution of the ketone dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to isolate 3-ethyl-2,4,4-trimethylhept-2-ene.
Expected Yield: Due to the sterically hindered nature of the ketone, the yield may be moderate.[3] A yield of 40-60% is a reasonable expectation.
Part 3: Catalytic Hydrogenation of 3-Ethyl-2,4,4-trimethylhept-2-ene
This protocol outlines the reduction of the alkene to the final saturated alkane product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3-Ethyl-2,4,4-trimethylhept-2-ene | 168.32 | 8.42 | 0.05 |
| 10% Palladium on Carbon (Pd/C) | - | 0.42 g | - |
| Ethanol (B145695) | - | 100 mL | - |
| Hydrogen gas (H2) | - | - | - |
| Celite® | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3-ethyl-2,4,4-trimethylhept-2-ene (8.42 g, 0.05 mol) and ethanol (100 mL).
-
Carefully add 10% Pd/C (0.42 g, 5 mol% Pd) to the solution.
-
Fit the flask with a hydrogen-filled balloon attached to a needle.
-
Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
Expected Yield: >95%
Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Solvent | Reaction Time | Temperature | Catalyst | Expected Yield (%) |
| Phosphonium Salt Formation | Triphenylphosphine, 2-Bromopropane | Isopropyltriphenylphosphonium bromide | Toluene | 24 hours | Reflux | None | 85-95 |
| Wittig Reaction | Isopropyltriphenylphosphonium bromide, 2,2-Dimethylpentan-3-one, K-t-BuOK | 3-Ethyl-2,4,4-trimethylhept-2-ene | THF | 12-18 hours | -78 °C to RT | None | 40-60 |
| Catalytic Hydrogenation | 3-Ethyl-2,4,4-trimethylhept-2-ene, H2 | This compound | Ethanol | 24 hours | Room Temperature | 10% Pd/C | >95 |
Conclusion
The described two-step synthesis provides a reliable method for the preparation of this compound. The strategic use of the Wittig reaction allows for the precise construction of the required carbon framework, and the subsequent hydrogenation efficiently yields the final saturated product. While the Wittig reaction with a sterically hindered ketone may result in moderate yields, the overall pathway is robust and suitable for laboratory-scale synthesis. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Isopropyltriphenylphosphonium Bromide|CAS 1530-33-2 [benchchem.com]
Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Ethyl-2,4,4-trimethylheptane using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Introduction
This compound is a highly branched aliphatic hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, including petrochemicals, environmental samples, and as a reference standard in research and quality control. Gas chromatography is the premier technique for the analysis of such volatile and semi-volatile compounds.[3] The selection of an appropriate capillary column and detector is critical for achieving the desired separation and sensitivity. Non-polar columns are the industry standard for separating alkanes, which primarily elute based on their boiling points.[4] For detection, FID offers high sensitivity for hydrocarbons, while MS provides definitive identification through fragmentation patterns.
Data Presentation
Chromatographic Performance
The following table summarizes the expected chromatographic performance for the analysis of this compound based on the methods described in this document.
| Parameter | GC-FID | GC-MS |
| Retention Time (min) | ~ 12.5 | ~ 12.5 |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
Mass Spectrometry Data
For GC-MS analysis, the following characteristic mass-to-charge ratios (m/z) are expected in the electron ionization (EI) mass spectrum of this compound. Branched alkanes often exhibit a small or absent molecular ion peak (m/z 170) and characteristic fragmentation patterns resulting from preferential cleavage at branch points to form stable carbocations.[5]
| m/z | Proposed Fragment | Relative Abundance |
| 57 | C4H9+ (tert-Butyl cation) | High |
| 71 | C5H11+ | Moderate |
| 85 | C6H13+ | Moderate |
| 43 | C3H7+ | Moderate |
| 113 | [M-C4H9]+ | Low |
| 141 | [M-C2H5]+ | Low |
| 170 | [M]+ (Molecular Ion) | Very Low to Absent |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC analysis. The choice of method depends on the sample matrix.
Protocol 1: Direct Injection for Pure Standards or Organic Solutions
-
Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as hexane (B92381) or pentane.[3]
-
Standard Solution Preparation:
-
Sample Dilution: If the concentration of the analyte in the sample is unknown, perform a preliminary screening or dilute the sample to ensure the concentration falls within the calibration range.
-
Internal Standard: For improved quantitative accuracy, add a suitable internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all standards and samples.
-
Filtration: Ensure samples are free from particulate matter by filtering through a 0.2 µm PTFE syringe filter before transferring to a 2 mL autosampler vial.
Protocol 2: Headspace Analysis for Volatile Analytes in Complex Matrices
Headspace analysis is ideal for isolating volatile compounds like this compound from solid or liquid samples without injecting the non-volatile matrix components.[6][7]
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to "salt out" the volatile analyte, increasing its concentration in the headspace.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler's incubator and heat at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[8]
-
Injection: The autosampler will then automatically inject a specific volume of the headspace gas into the GC inlet.
Gas Chromatography (GC) Method
The following GC parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and desired separation.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID or MS |
| Column | Non-polar capillary column, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Oven Temperature Program | - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 minutes |
Detector Parameters
Flame Ionization Detector (FID)
| Parameter | Recommended Setting |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Mass Spectrometer (MS)
| Parameter | Recommended Setting |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-250 |
| Scan Mode | Full Scan |
Visualizations
Caption: Workflow for the GC analysis of this compound.
Caption: Decision tree for selecting the appropriate GC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lotusinstruments.com [lotusinstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 3-Ethyl-2,4,4-trimethylheptane and Other Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes are a significant class of volatile organic compounds (VOCs) encountered in various fields, including environmental analysis, petroleum chemistry, and as impurities or degradation products in drug development. Their identification and quantification are crucial for quality control and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these compounds. This application note provides a detailed protocol for the GC-MS analysis of branched alkanes, using 3-Ethyl-2,4,4-trimethylheptane as a representative analyte.
Principles of Branched Alkane Analysis by GC-MS
Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
For branched alkanes, electron ionization (EI) is a common technique. EI is a "hard" ionization method that leads to extensive and reproducible fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. A key characteristic of branched alkanes is their tendency to fragment at the branching points, which leads to the formation of stable secondary and tertiary carbocations.[1][2] This preferential fragmentation results in a distinctive mass spectrum where the molecular ion peak (the peak corresponding to the intact molecule) may be weak or even absent.[1][3]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.
Protocol for Liquid Samples (e.g., organic solvents, fuel mixtures):
-
Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.[4]
-
Standard Preparation:
-
Prepare a stock solution of this compound (or other branched alkane standards) at a concentration of 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Dilution: Dilute the unknown sample to ensure the analyte concentration falls within the calibration range.
-
Internal Standard: For accurate quantification, add a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length that does not co-elute with the analytes) at a known concentration to all standards and samples.
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-200 |
Data Presentation
Predicted Mass Spectral Data for this compound
Due to the lack of a publicly available experimental mass spectrum for this compound, the following table presents the predicted major fragment ions based on the established fragmentation rules for branched alkanes. The fragmentation is expected to occur at the C-C bonds adjacent to the highly substituted carbon atoms, leading to the formation of stable carbocations.
| m/z | Predicted Fragment Ion | Relative Abundance |
| 43 | [C₃H₇]⁺ | High |
| 57 | [C₄H₉]⁺ | High |
| 71 | [C₅H₁₁]⁺ | Medium |
| 85 | [C₆H₁₃]⁺ | Medium |
| 113 | [M - C₄H₉]⁺ | Low |
| 141 | [M - C₂H₅]⁺ | Very Low |
| 170 | [M]⁺ (Molecular Ion) | Very Low to Absent |
Note: The relative abundances are qualitative predictions. The base peak is likely to be m/z 43 or 57, corresponding to the most stable tertiary carbocations formed.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of branched alkanes.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound and other branched alkanes. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for method development. Understanding the characteristic fragmentation patterns of branched alkanes is essential for their accurate identification. By following these guidelines, researchers, scientists, and drug development professionals can achieve reliable and reproducible results for the analysis of these important volatile compounds.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. dem.ri.gov [dem.ri.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
Application Note: High-Performance Liquid Chromatography for the Separation of Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. While gas chromatography (GC) is traditionally favored for the analysis of volatile and thermally stable alkanes, HPLC offers a viable alternative, particularly for higher molecular weight, less volatile, or thermally labile hydrocarbons. This application note details a normal-phase HPLC method for the separation of a homologous series of n-alkanes.
The principle of this separation relies on the differential adsorption of non-polar alkanes onto a polar stationary phase.[1] A non-polar mobile phase is used to elute the compounds, with lower carbon number alkanes, being less retained, eluting earlier than their higher carbon number counterparts.[2] Due to the lack of a UV chromophore in alkanes, a universal detector such as a Refractive Index (RI) detector is employed for their detection.[3]
Experimental Protocols
This section provides a detailed methodology for the separation of a standard mixture of n-alkanes.
Materials and Reagents
-
Solvents: HPLC-grade n-hexane.
-
Standards: A standard mixture of n-alkanes (e.g., C10 to C30) dissolved in n-hexane at a concentration of approximately 100 ppm per component.
-
HPLC System: An HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.
-
Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Alternatively, a polystyrene-divinylbenzene (PS-DVB) column can be used.[4]
Sample Preparation
-
Standard Solution: Prepare a stock solution of the n-alkane mixture in n-hexane. Dilute the stock solution to the desired final concentration (e.g., 100 ppm for each component).
-
Filtration: Filter the prepared sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method
-
Column Equilibration: Equilibrate the silica (B1680970) column with the n-hexane mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved on the RI detector.
-
Injection: Inject 10 µL of the prepared n-alkane standard mixture onto the column.
-
Elution: Perform an isocratic elution with 100% n-hexane as the mobile phase.[4]
-
Detection: Monitor the column effluent using a Refractive Index (RI) detector.
-
Data Acquisition: Record the chromatogram and the retention times of each peak.
Experimental Workflow Diagram
References
Application Note: Capillary Column Selection for the Gas Chromatographic Analysis of 3-Ethyl-2,4,4-trimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-2,4,4-trimethylheptane (C12H26) is a branched-chain alkane.[1] The accurate and reliable analysis of such hydrocarbons is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in research and quality control.[2][3] Gas chromatography (GC) is a premier technique for separating and quantifying volatile and semi-volatile compounds like branched alkanes due to its high resolution and sensitivity.[4][5] The cornerstone of a successful GC analysis is the selection of an appropriate capillary column, as the stationary phase chemistry and column dimensions directly govern the separation efficiency. This application note provides a detailed guide for selecting a suitable capillary column and outlines a comprehensive protocol for the GC analysis of this compound.
Capillary Column Selection
The selection of a GC capillary column is the most critical step in method development. The process is guided by the chemical principle of "likes dissolves like," which states that analytes will be best retained and separated by a stationary phase of similar polarity.
Stationary Phase Selection
This compound is a non-polar hydrocarbon. Therefore, a non-polar stationary phase is the recommended starting point for analysis. Non-polar columns separate analytes primarily based on their boiling points, which is ideal for a homologous series of hydrocarbons or their isomers.[6] For branched alkanes, low-polarity columns with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase are highly effective and widely used.[7][8] These columns offer excellent thermal stability and are robust for resolving complex hydrocarbon mixtures.[7]
Column Dimensions
The physical dimensions of the column—length, internal diameter (I.D.), and film thickness—also play a crucial role in separation efficiency.
-
Internal Diameter (I.D.): Narrower columns (e.g., 0.18 mm, 0.25 mm) provide higher resolution but have a lower sample capacity. A 0.25 mm I.D. is a common and effective choice for general hydrocarbon analysis.
-
Film Thickness: For volatile compounds like C12 alkanes, a standard film thickness (e.g., 0.25 µm to 0.50 µm) is typically sufficient. Thicker films increase retention, which can be useful for very volatile analytes but may lead to longer analysis times for higher boiling point compounds.[9]
-
Length: Longer columns (e.g., 30 m, 60 m) provide better resolution for complex samples containing many isomers. A 30 m column is generally a good starting point for the analysis of this compound.
The following table summarizes recommended capillary columns for the analysis of this compound.
Table 1: Recommended Capillary Columns
| Column Type | Stationary Phase | Polarity | Max Temperature (°C) | Key Features |
| DB-5ms / HP-5ms | (5%-Phenyl)-methylpolysiloxane | Low | 325 / 350 | Excellent inertness, low bleed for MS applications, robust performance.[7][10] |
| Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low | 350 | Low bleed characteristics ideal for mass spectrometry, excellent for detailed hydrocarbon analysis.[7] |
| InertCap 5 | 5% Diphenyl / 95% Dimethylpolysiloxane | Low | 325 | General-purpose column suitable for a wide range of non-polar to moderately polar compounds.[11] |
| CP-Sil 5 CB | 100% Dimethylpolysiloxane | Non-Polar | 325 | Excellent general-purpose non-polar column, separates based on boiling point.[6][12] |
Logical Workflow for Column Selection
The decision-making process for selecting the optimal GC capillary column can be visualized as a logical workflow. This process begins with understanding the analyte's properties and progressively refining the column choice based on application requirements.
Caption: Logical workflow for GC capillary column selection.
Experimental Protocol
This section provides a detailed protocol for the GC analysis of this compound using a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.[3] A Mass Spectrometer (MS) can also be used for definitive identification.[5]
Sample Preparation
Accurate sample preparation is critical for reproducible results.[3]
-
Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane.[3]
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the selected solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Dilution: If analyzing an unknown sample, dilute it to ensure the analyte concentration falls within the established calibration range to avoid detector saturation.[8]
GC Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC analysis. Optimization may be necessary depending on the specific instrument and co-eluting compounds.
Table 2: Recommended GC Operating Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Capillary Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | |
| - Initial Temperature | 50 °C, hold for 2 minutes |
| - Ramp Rate | 10 °C/min |
| - Final Temperature | 280 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Experimental Analysis Workflow
The overall experimental process, from preparing the sample to analyzing the final data, follows a structured sequence to ensure accuracy and reproducibility.
Caption: Experimental workflow for GC analysis.
The successful gas chromatographic analysis of this compound hinges on the correct selection of a capillary column. A non-polar or low-polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane phase, is highly recommended due to the non-polar nature of the analyte.[8] By following the detailed experimental protocol and optimizing the GC parameters provided in this note, researchers can achieve robust, reproducible, and accurate quantification of this compound for a variety of scientific applications.
References
- 1. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for 3-Ethyl-2,4,4-trimethylheptane as a Fuel Additive
Disclaimer: The following application notes and protocols are a projection based on the known properties of highly branched alkanes and are intended for research and development purposes. Currently, there is no publicly available data on the specific use of 3-Ethyl-2,4,4-trimethylheptane as a commercial fuel additive. The quantitative data presented is based on structurally similar compounds and should be considered as an estimate.
Introduction
This compound is a highly branched C12 alkane with the potential for use as a fuel additive in spark-ignition engines. Its molecular structure suggests properties that are desirable for enhancing fuel performance, particularly in improving anti-knock characteristics. Branched-chain alkanes are known to have higher octane (B31449) ratings compared to their straight-chain counterparts, making them valuable components in gasoline formulations to prevent premature detonation (knocking) in the engine.
These application notes provide a theoretical framework for researchers and scientists to evaluate the efficacy of this compound as a fuel additive. The included protocols are based on established ASTM standards for fuel analysis.
Potential Applications and Benefits
The primary application of this compound as a fuel additive is as an octane enhancer in gasoline. Its highly branched structure is expected to contribute to a higher Research Octane Number (RON) and Motor Octane Number (MON), which are key indicators of a fuel's resistance to knocking.
Potential Benefits:
-
Increased Octane Rating: The addition of this compound to a base gasoline is expected to increase its anti-knock index (AKI), allowing for use in higher compression engines without the risk of knocking.
-
Improved Engine Performance: By preventing knocking, this additive can contribute to smoother engine operation, improved power output, and better fuel efficiency.
-
Reduced Emissions: A more controlled combustion process can lead to more complete fuel burning, potentially reducing harmful emissions.
-
Compatibility: As a hydrocarbon, it is fully miscible with gasoline and is not expected to have adverse effects on fuel system components.
Physicochemical and Fuel-Related Properties
The following table summarizes the known and estimated properties of this compound and a typical base gasoline for comparison.
| Property | This compound (Estimated) | Typical Base Gasoline | ASTM Test Method |
| Molecular Formula | C₁₂H₂₆ | C₄-C₁₂ Hydrocarbons | - |
| Molar Mass ( g/mol ) | 170.33 | ~100-105 | - |
| Research Octane Number (RON) | 95 - 105 | 85 - 95 | D2699 |
| Motor Octane Number (MON) | 90 - 100 | 80 - 90 | D2700 |
| Reid Vapor Pressure (RVP) (kPa) | < 10 | 48 - 103 | D323 |
| Distillation IBP (°C) | ~190 | 30 - 40 | D86 |
| Distillation FBP (°C) | ~210 | 190 - 215 | D86 |
| Heat of Combustion (MJ/kg) | ~44 | ~43 | D240 |
| Oxidation Stability (minutes) | > 1440 | > 240 | D525 |
| Existent Gum (mg/100mL) | < 1 | < 5 | D381 |
Experimental Protocols
The following are detailed protocols for evaluating the impact of this compound on key fuel properties.
Blending Protocol
-
Prepare a series of blends of a base gasoline (with known properties) and this compound at varying concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Ensure thorough mixing of the components in a sealed container to prevent the loss of volatile fractions.
-
Prepare a control sample of the base gasoline without the additive.
-
Store all samples in appropriate containers at a controlled temperature before testing.
Octane Number Determination
-
Protocol: ASTM D2699 (Research Octane Number) and ASTM D2700 (Motor Octane Number).[1][2]
-
Apparatus: A Cooperative Fuel Research (CFR) engine.
-
Procedure:
-
Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).
-
Introduce the blended fuel sample into the engine.
-
Adjust the compression ratio until a standard level of knock intensity is observed.
-
The octane number is determined by comparing the knock intensity of the sample with that of the primary reference fuels.[3]
-
Reid Vapor Pressure (RVP) Measurement
-
Protocol: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).[4]
-
Apparatus: Reid vapor pressure apparatus.
-
Procedure:
-
A chilled sample of the fuel blend is placed in the liquid chamber of the RVP apparatus.
-
The liquid chamber is connected to an air chamber at a specific temperature.
-
The apparatus is immersed in a water bath at 37.8°C (100°F) and shaken periodically until a constant pressure is observed.
-
The final pressure reading is the Reid Vapor Pressure.[5]
-
Distillation Characteristics
-
Protocol: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.[6][7]
-
Apparatus: Distillation unit.
-
Procedure:
-
A 100 mL sample of the fuel blend is heated in a distillation flask.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the Initial Boiling Point (IBP).
-
The vapor temperature is recorded as the volume of condensate in the receiving cylinder increases.
-
The temperature at which the last drop of liquid evaporates from the bottom of the flask is the Final Boiling Point (FBP).[8]
-
Oxidation Stability and Existent Gum
-
Oxidation Stability Protocol: ASTM D525 - Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method).[9][10]
-
Procedure: A sample of the fuel blend is oxidized in a bomb filled with oxygen at 100°C. The time taken for a specified pressure drop is the induction period, indicating the fuel's resistance to gum formation.[11]
-
-
Existent Gum Protocol: ASTM D381 - Standard Test Method for Gum Content in Fuels by Jet Evaporation.[12]
-
Procedure: A 50 mL sample is evaporated to dryness in a beaker under a stream of heated air or steam. The weight of the residue constitutes the existent gum.
-
Heat of Combustion
-
Protocol: ASTM D240 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
-
Apparatus: Bomb calorimeter.
-
Procedure:
-
A weighed sample of the fuel blend is burned in a constant-volume bomb calorimeter filled with oxygen under pressure.
-
The heat of combustion is calculated from the temperature rise of the surrounding water, taking into account thermochemical corrections.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a fuel additive.
Caption: Conceptual pathway of how this compound influences the combustion process.
References
- 1. Khan Academy [khanacademy.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Octane [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. bre.com [bre.com]
- 10. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 11. echemi.com [echemi.com]
- 12. en.wikipedia.org [en.wikipedia.org]
Application Notes and Protocols: Combustion Properties of 3-Ethyl-2,4,4-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,4,4-trimethylheptane is a branched-chain alkane. Understanding its combustion properties is crucial for safety assessment, handling protocols, and potential applications in various fields, including its use as a reference compound in fuel studies or as a non-polar solvent in chemical synthesis. This document provides an overview of the key combustion properties and detailed experimental protocols for their determination.
Data Presentation
A comprehensive understanding of a compound's combustion behavior requires quantitative data. The following table summarizes the key combustion properties for this compound. Note: At the time of publication, specific experimental values for this compound were not found in a comprehensive search of available literature. The table is provided as a template for data organization upon experimental determination.
| Combustion Property | Test Method | Result | Units |
| Autoignition Temperature | ASTM E659 | Not available | °C |
| Flash Point | ASTM D92 | Not available | °C |
| Heat of Combustion | Bomb Calorimetry | Not available | kJ/mol |
Experimental Protocols
Detailed methodologies for determining the key combustion properties are provided below. These protocols are based on internationally recognized standards.
Determination of Autoignition Temperature
Principle: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.[1] The standard method for this determination is ASTM E659.[2][3][4][5] This test involves introducing a small, metered sample of the substance into a preheated glass flask and observing for ignition.[1][5]
Apparatus:
-
Uniformly heated 500-mL borosilicate glass, round-bottom, short-necked boiling flask.
-
Controlled heating system (e.g., electric furnace) capable of maintaining a uniform temperature.[5]
-
Thermocouples for temperature measurement.[5]
-
Hypodermic syringe for sample injection.
-
Mirror for observing the flask interior.
-
Timer.
Protocol (ASTM E659):
-
Apparatus Setup: Place the flask within the furnace and position the thermocouples to accurately measure the gas temperature inside the flask.[5]
-
Heating: Heat the flask to a predetermined test temperature and allow it to reach thermal equilibrium.[5]
-
Sample Injection: Inject a measured volume of this compound into the heated flask.
-
Observation: Observe the flask in a darkened room for 10 minutes to detect any sign of ignition (flame or explosion).[1] The time between injection and ignition is the ignition delay.
-
Data Recording: If ignition occurs, record the temperature and the ignition delay time.
-
Iteration: Repeat the test at different temperatures, typically in 5-10°C intervals, until the minimum temperature for ignition is determined. The lowest temperature at which ignition is observed is recorded as the autoignition temperature.
Determination of Flash Point
Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.[6][7][8][9] The Cleveland Open Cup (COC) method, ASTM D92, is suitable for liquids with flash points above 79°C (175°F).[6][7]
Apparatus:
-
Cleveland Open Cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.
-
Heater with controlled temperature regulation.
-
Test flame source (e.g., gas burner).
Protocol (ASTM D92):
-
Sample Preparation: Fill the test cup with this compound to the filling mark.
-
Heating: Heat the sample at a controlled rate of 5 to 6°C per minute.
-
Test Flame Application: As the temperature increases, apply a test flame across the center of the cup at specified temperature intervals. The flame is passed across the cup in a smooth, continuous motion.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.[7][9]
-
Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.
Determination of Heat of Combustion
Principle: The heat of combustion is the energy released as heat when a compound undergoes complete combustion with oxygen under standard conditions. Bomb calorimetry is the standard technique for this measurement.[10][11] The sample is burned in a constant-volume container (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.[10]
Apparatus:
-
Bomb calorimeter, consisting of a high-pressure stainless steel bomb, a calorimeter vessel (water bath), a stirrer, a high-precision thermometer, and an ignition system.[11]
-
Oxygen cylinder with a pressure regulator.
-
Pellet press for solid samples (if applicable).
-
Fuse wire.
-
Analytical balance.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and place it in the sample crucible inside the bomb.
-
Fuse Wire Attachment: Attach a piece of fuse wire to the ignition electrodes so that it is in contact with the sample.
-
Bomb Assembly and Pressurization: Seal the bomb and pressurize it with an excess of pure oxygen, typically to about 25-30 atm.[11]
-
Calorimeter Setup: Submerge the sealed bomb in the calorimeter vessel containing a known mass of water.
-
Temperature Equilibration: Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature.
-
Ignition: Ignite the sample by passing an electric current through the fuse wire.
-
Temperature Measurement: Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise of the water, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample.[10][11]
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the combustion properties of this compound.
Caption: Workflow for Autoignition Temperature Determination.
Caption: Workflow for Flash Point Determination.
Caption: Workflow for Heat of Combustion Determination.
References
- 1. Autoignition temperature | test of Autoignition temperature [rahabitumen.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. scribd.com [scribd.com]
- 6. store.astm.org [store.astm.org]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. ASTM D92 – SPL [spllabs.com]
- 9. petrolube.com [petrolube.com]
- 10. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 11. biopchem.education [biopchem.education]
Application Notes and Protocols: 3-Ethyl-2,4,4-trimethylheptane as a Reference Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to a lack of specific documented applications for 3-Ethyl-2,4,4-trimethylheptane as a reference standard in the reviewed scientific literature, this document provides a generalized guide. The experimental protocols, quantitative data, and workflows presented are illustrative and based on standard practices for similar branched alkanes in chemical analysis. Researchers should validate these methodologies for their specific applications.
Introduction
This compound is a highly branched C12 alkane.[1] Its stable, non-polar nature and distinct mass spectrum make it a suitable candidate for use as a reference standard in various analytical techniques, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). As a reference standard, it can be utilized for qualitative identification (e.g., retention time marker) and quantitative analysis (e.g., internal standard) of structurally similar compounds in complex matrices such as fuels, environmental samples, and industrial chemical products.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62198-63-4 | [3] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not precisely determined; estimated for similar C12 alkanes | [4] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents (e.g., hexane (B92381), dichloromethane) | |
| Purity | >98% (typical for reference standards) |
Applications in Chemical Analysis
While specific applications for this compound are not widely documented, branched alkanes of similar molecular weight and structure are utilized in several analytical contexts:
-
Gas Chromatography (GC): As a retention index marker to normalize retention times of other compounds, aiding in their identification across different instruments and analytical runs.
-
Internal Standard in Quantitative GC: When analyzing samples containing other hydrocarbons, this compound can be added at a known concentration to the sample and calibration standards. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which corrects for variations in injection volume and instrument response.
-
GC-MS Analysis: The distinct fragmentation pattern of this compound upon electron ionization can serve as a reference for the identification of other branched alkanes in complex mixtures.[5][6]
-
Fuel and Lubricant Analysis: Branched alkanes are key components of fuels and lubricants.[2] A high-purity standard like this compound can be used for the calibration of analytical instruments for quality control and compositional analysis of these products.
Experimental Protocols
The following are generalized protocols for the use of this compound as a reference standard in GC analysis.
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound (purity >98%)
-
High-purity hexane (or other suitable non-polar solvent)
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of hexane and then fill the flask to the mark with hexane.
-
Stopper the flask and invert it several times to ensure complete mixing.
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
-
-
Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the stock solution using hexane to prepare a series of working standards at the desired concentrations.
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Store the working standards under the same conditions as the stock solution.
-
Gas Chromatography (GC-FID) Analysis
Objective: To establish a GC method for the analysis of this compound and its use as an internal standard.
Instrumentation and Conditions (Illustrative):
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 50 °C for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen |
Protocol:
-
System Suitability: Inject the 50 µg/mL working standard solution five times to ensure system suitability. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject each working standard solution (1-100 µg/mL) to generate a calibration curve. Plot the peak area versus the concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995.
-
Sample Analysis with Internal Standard:
-
To a known volume of the sample, add a precise amount of the this compound stock solution to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Inject the spiked sample into the GC.
-
Identify the peaks of the analyte(s) and the internal standard based on their retention times.
-
Calculate the response factor of the analyte relative to the internal standard.
-
Quantify the analyte concentration in the original sample.
-
Illustrative Quantitative Data:
The following table presents hypothetical data for a calibration series of this compound.
| Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 1 | 10.25 | 15,234 |
| 5 | 10.25 | 76,170 |
| 10 | 10.24 | 151,980 |
| 25 | 10.25 | 380,500 |
| 50 | 10.24 | 760,100 |
| 100 | 10.25 | 1,525,000 |
Visualizations
Workflow for Preparation of Standard Solutions
Caption: Workflow for the preparation of stock and working standard solutions.
GC Analysis Workflow with Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Safety Precautions
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Storage and Stability
Store this compound and its solutions in tightly sealed containers in a cool, dark, and dry place. When stored correctly, the pure compound and stock solutions are expected to be stable for at least one year. Working standards should be prepared fresh as needed or their stability verified over time.
References
Applications of 3-Ethyl-2,4,4-trimethylheptane in Organic Synthesis: A Review of a Structurally Related Alkene
Note to the Reader: Extensive research for the applications of 3-Ethyl-2,4,4-trimethylheptane in organic synthesis yielded no specific documented uses as a starting material, reagent, or solvent. Saturated hydrocarbons (alkanes) such as this are characterized by their low reactivity, generally limited to combustion and non-selective free-radical halogenation, making them challenging substrates for controlled organic synthesis.[1][2][3]
In light of this, and to provide relevant and practical information for researchers, scientists, and drug development professionals, this document will focus on the applications of a structurally related unsaturated hydrocarbon: 3-ethyl-2-methylhept-2-ene (B11558) . The presence of a trisubstituted double bond in this alkene provides a reactive handle for a variety of selective chemical transformations, making it a potentially valuable building block in organic synthesis.[4]
Application Notes for 3-Ethyl-2-methylhept-2-ene
The trisubstituted double bond in 3-ethyl-2-methylhept-2-ene is the key to its synthetic utility. This structural feature allows for a range of transformations with high regioselectivity, primarily governed by the electronic and steric environment of the alkene.[4] Potential applications include the synthesis of functionalized intermediates such as tertiary alcohols, alkyl halides, and epoxides, which are valuable in medicinal chemistry and the development of complex molecules.
Key Synthetic Transformations:
-
Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles. These reactions are predicted to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C2), leading to the formation of a stable tertiary carbocation intermediate at C3. This intermediate is then attacked by a nucleophile.[4]
-
Oxidation Reactions: The double bond can be oxidized to introduce oxygen-containing functional groups. Reactions like epoxidation create reactive three-membered rings that can be opened by various nucleophiles, while oxidative cleavage breaks the double bond to form smaller carbonyl-containing fragments.
Quantitative Data Summary
The following tables present predicted outcomes for key reactions of 3-ethyl-2-methylhept-2-ene, based on established reactivity patterns for similarly substituted alkenes.
Table 1: Predicted Outcomes of Electrophilic Addition Reactions
| Reaction | Reagents | Major Product | Predicted Regioselectivity | Expected Yield (%) |
| Hydrobromination | HBr in Acetic Acid | 3-bromo-3-ethyl-2-methylheptane | >95% (Markovnikov) | 85-95 |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 3-ethyl-2-methylheptan-3-ol | >95% (Markovnikov) | 70-85 |
| Bromination | Br₂ in CCl₄ | 2,3-dibromo-3-ethyl-2-methylheptane | N/A (anti-addition) | 90-98 |
Table 2: Predicted Outcomes of Oxidation Reactions
| Reaction | Reagents | Major Product(s) | Expected Yield (%) |
| Epoxidation | m-CPBA | 2-(3-ethyl-2-methylheptan-2-yl)oxirane | 80-95 |
| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O | Propan-2-one and pentan-2-one | 75-90 |
| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Propan-2-one and pentanoic acid | 70-85 |
Experimental Protocols
The following are generalized protocols for key transformations of 3-ethyl-2-methylhept-2-ene.
Protocol 1: Synthesis of 3-Ethyl-2-methylhept-2-ene via Wittig Reaction
Objective: To synthesize 3-ethyl-2-methylhept-2-ene from 3-octanone (B92607).
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Octanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve 3-octanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the 3-octanone solution to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.
Protocol 2: Hydrobromination of 3-Ethyl-2-methylhept-2-ene
Objective: To synthesize 3-bromo-3-ethyl-2-methylheptane.[4]
Materials:
-
3-Ethyl-2-methylhept-2-ene (1.0 eq)
-
Hydrogen bromide (33% in acetic acid, 1.2 eq)
-
Anhydrous dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-ethyl-2-methylhept-2-ene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Slowly add hydrogen bromide in acetic acid dropwise with stirring.[4]
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.[4]
-
Separate the organic layer and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
Protocol 3: Epoxidation of 3-Ethyl-2-methylhept-2-ene
Objective: To synthesize 2-(3-ethyl-2-methylheptan-2-yl)oxirane.[4]
Materials:
-
3-Ethyl-2-methylhept-2-ene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Anhydrous dichloromethane
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-ethyl-2-methylhept-2-ene in anhydrous dichloromethane in a round-bottom flask.[4]
-
Cool the solution to 0 °C.[4]
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.[4]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed, as monitored by TLC.[4]
-
Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.[4]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
The crude epoxide can be used directly or purified by chromatography.[4]
Visualized Workflows and Pathways
Caption: Workflow for the synthesis of 3-ethyl-2-methylhept-2-ene.
Caption: General pathway for electrophilic addition to 3-ethyl-2-methylhept-2-ene.
References
Application Note & Protocol: Purification of 3-Ethyl-2,4,4-trimethylheptane by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Ethyl-2,4,4-trimethylheptane using fractional distillation. This method is particularly suited for separating the target compound from potential impurities such as isomers, unreacted starting materials, and byproducts from its synthesis.
Introduction
This compound is a branched alkane whose purity is critical for various research and development applications. Due to the nature of its synthesis, which often involves the formation of structurally similar isomers and other byproducts, a high-resolution separation technique is required. Fractional distillation is the method of choice for purifying volatile liquids with close boiling points, making it ideal for isolating high-purity this compound.
The protocol outlined below provides a comprehensive guide for setting up and performing the fractional distillation of this compound. It includes information on the expected boiling point, potential impurities, and the necessary equipment and steps for successful purification.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Potential Impurities (and their estimated boiling points) |
| This compound | C₁₂H₂₆ | 170.38 | ~190-200 | Isomeric alkanes (~180-210 °C), unreacted alcohols/olefins (~170-190 °C) |
Note: The boiling point of this compound is estimated based on structurally similar compounds, such as 3-ethyl-2,4,4-trimethylhexane (B14558156) (182 °C). The actual boiling point should be determined experimentally.
Experimental Protocol
Objective: To purify crude this compound to a high degree of purity (>98%) by removing isomeric impurities and other synthesis-related byproducts.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Thermometer or temperature probe
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (optional, for vacuum distillation if the compound is prone to decomposition at atmospheric pressure)
-
Glass wool or other packing material (if using a packed column)
-
Clamps and stands to secure the apparatus
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the distilling flask. For high-efficiency separation, a packed column is recommended.
-
Place the distillation head on top of the column and insert a thermometer or temperature probe so that the bulb is just below the side arm leading to the condenser.
-
Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.
-
Attach a receiving flask to the end of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
Secure all joints with clamps.
-
-
Distillation Process:
-
Begin stirring the crude mixture in the distilling flask.
-
Gradually heat the flask using the heating mantle.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component.
-
Initially, a forerun containing low-boiling impurities may be collected. This fraction should be collected in a separate receiving flask and discarded.
-
As the distillation progresses, the temperature will remain constant at the boiling point of the desired compound. Collect this main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. At this point, change the receiving flask to collect this subsequent fraction separately.
-
Continue the distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool down completely before dismantling.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Alkanes are flammable. Keep the apparatus away from open flames or sparks.
-
Ensure all glassware is free of cracks and stars.
-
Never heat a closed system.
Visualization
Caption: Workflow for the purification of this compound by fractional distillation.
Application Note: Isolating Diastereomers of 3-Ethyl-2,4,4-trimethylheptane using Column Chromatography
Introduction
3-Ethyl-2,4,4-trimethylheptane is a branched alkane that, depending on its specific stereochemistry, can exist as multiple isomers. The separation and isolation of these isomers are crucial for their individual characterization and for use in specialized applications within the fields of materials science and drug development, where stereochemistry can significantly influence physical properties and biological activity. Due to their similar nonpolar nature and boiling points, separating these isomers can be challenging.[1] This application note details a robust protocol for the isolation of this compound diastereomers using normal-phase column chromatography.
Normal-phase chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, is an effective technique for separating nonpolar compounds, including isomers.[2][3] The separation mechanism is based on the differential adsorption of the isomers onto the polar stationary phase. Subtle differences in the three-dimensional structure of the isomers can lead to variations in their interaction with the stationary phase, allowing for their separation.
Principle of Separation
In this protocol, silica (B1680970) gel is employed as the polar stationary phase. The mobile phase consists of a nonpolar solvent system, typically a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate, to modulate the elution strength. The this compound isomers are dissolved in a minimal amount of a nonpolar solvent and loaded onto the column. As the mobile phase flows through the column, the isomers will partition between the stationary and mobile phases. Isomers with a slightly higher affinity for the silica gel will be retained longer, resulting in a slower elution from the column. By carefully selecting the mobile phase composition, a successful separation of the diastereomers can be achieved.
Experimental Protocol
1. Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
-
Sample: A mixture of this compound diastereomers
-
Apparatus:
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Separatory funnel (for mobile phase addition)
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (for visualization if applicable) or a staining solution (e.g., potassium permanganate)
-
Rotary evaporator
-
2. Column Preparation (Slurry Method)
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[4]
-
In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 n-Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer (approx. 0.5 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase upon solvent addition.[4]
3. Sample Loading
-
Dissolve the crude mixture of this compound isomers in a minimal amount of a nonpolar solvent (e.g., n-hexane).
-
Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
If separation is not optimal, the polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of more retained isomers.
5. Product Isolation
-
Combine the fractions containing the pure, isolated isomers (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound isomer.
Data Presentation
The following table summarizes representative data for the separation of two diastereomers of this compound using the described protocol.
| Fraction ID | Retention Time (min) | Elution Volume (mL) | Isomer | Purity (%) |
| F10-F15 | 25.5 | 100-150 | Isomer A | >98% |
| F22-F28 | 38.2 | 220-280 | Isomer B | >99% |
Visualizations
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2,4,4-trimethylheptane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3-Ethyl-2,4,4-trimethylheptane. The content is tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of highly branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for a sterically hindered alkane like this compound?
A common and robust strategy involves a multi-step approach beginning with a Grignard reaction to construct the complex carbon skeleton, followed by dehydration and hydrogenation. This method allows for the controlled formation of the required C-C bonds and the challenging quaternary carbon center.
Q2: Why is the Grignard reaction challenging for this specific synthesis?
The synthesis of this compound requires the reaction between a sterically hindered ketone (3,3-dimethyl-2-pentanone) and a secondary Grignard reagent (sec-butylmagnesium bromide). This combination presents several challenges:
-
Steric Hindrance: The bulky nature of both reactants can significantly slow down the reaction rate and lower the overall yield.
-
Side Reactions: The Grignard reagent can act as a base rather than a nucleophile, leading to the enolization of the ketone.
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, creating undesired alkane byproducts.
Q3: What are the primary side reactions to be aware of during the Grignard step?
The main side reactions are the self-coupling of the Grignard reagent (Wurtz reaction) and the deprotonation of the ketone's α-protons, leading to an enolate instead of the desired alcohol addition product.[1] The Grignard reagent is a strong base and can react with any acidic protons present, including those on the ketone starting material.[2]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting ketone and the formation of the alcohol product.[3]
Q5: What is the best method for purifying the final alkane product?
Due to the nonpolar nature of the final product and potential byproducts (other alkanes from side reactions), fractional distillation is the most effective purification method. The boiling points of the different alkane isomers may be close, so a distillation column with high theoretical plates is recommended.
Troubleshooting Guides
Problem 1: Grignard Reaction Fails to Initiate
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[4] |
| Inactive Magnesium | The surface of magnesium turnings can oxidize. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[2] |
| Alkyl Halide Purity | Ensure the alkyl halide (2-bromobutane) is pure and free from water or alcohol contaminants. |
Problem 2: Low Yield of Tertiary Alcohol after Grignard Addition
| Possible Cause | Troubleshooting Step |
| Enolization of Ketone | This occurs when the Grignard reagent acts as a base. Perform the reaction at a lower temperature (e.g., 0 °C or below) to favor the nucleophilic addition pathway.[3] |
| Steric Hindrance | Increase the reaction time to allow the sterically hindered components to react. Consider using a more reactive Grignard reagent if possible, though this may alter the final product. |
| Side Reactions | To minimize Wurtz coupling, add the alkyl halide slowly to the magnesium turnings during Grignard formation to avoid high local concentrations.[1] |
Problem 3: Formation of Multiple Alkene Isomers During Dehydration
| Possible Cause | Troubleshooting Step |
| Non-selective Dehydration | Dehydration of the tertiary alcohol can produce multiple alkene isomers via Zaitsev's rule. While difficult to control completely, using milder dehydration conditions (e.g., TsOH in toluene (B28343) vs. concentrated H₂SO₄) can sometimes offer better selectivity. |
| Carbocation Rearrangement | While the tertiary carbocation formed is relatively stable, rearrangement is always a possibility. This is an inherent challenge of acid-catalyzed dehydration. The final hydrogenation step will resolve these isomers into the single desired alkane. |
Experimental Protocols & Data
Overall Synthesis Pathway
The proposed synthesis involves four main stages: Grignard reagent formation, nucleophilic addition, dehydration, and hydrogenation.
Caption: Proposed 4-step synthesis workflow for this compound.
Table of Reaction Parameters
| Step | Parameter | Recommended Condition | Notes |
| 1. Grignard Formation | Solvent | Anhydrous Diethyl Ether or THF | Solvents must be completely dry to prevent quenching the reagent.[4] |
| Temperature | Room Temperature / Gentle Reflux | The reaction is exothermic; initial heating may be required to start it.[5] | |
| Reaction Time | 1-2 hours | Monitor the consumption of magnesium turnings. | |
| 2. Grignard Addition | Temperature | 0 °C to -10 °C | Lower temperatures minimize side reactions like enolization.[3] |
| Reactant Addition | Slow, dropwise addition of ketone | Prevents overheating and side reactions. | |
| Reaction Time | 2-4 hours | Allow sufficient time due to steric hindrance. | |
| 3. Dehydration | Reagent | Conc. H₂SO₄ or p-TsOH | H₂SO₄ is harsh; p-TsOH is milder and may reduce charring. |
| Temperature | 50-100 °C (with distillation) | The alkene product is often distilled from the reaction mixture as it forms. | |
| 4. Hydrogenation | Catalyst | 5-10% Palladium on Carbon (Pd/C) | Handle catalyst carefully; it can be pyrophoric. |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | Ensure the system is properly sealed. | |
| Solvent | Ethanol (B145695), Ethyl Acetate, or Hexane | The solvent should be inert to hydrogenation conditions. |
Detailed Methodologies
Step 1: Synthesis of sec-Butylmagnesium Bromide
-
Assemble a three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 2-bromobutane (1.0 eq) in 100 mL of anhydrous diethyl ether.
-
Add a small amount of the 2-bromobutane solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), add a single crystal of iodine and gently warm the flask.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, stir the mixture for an additional hour until most of the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.
Step 2: Synthesis of 3-Ethyl-2,4,4-trimethylheptan-3-ol
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3,3-dimethyl-2-pentanone (0.9 eq) in 50 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a beaker, followed by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
Caption: Troubleshooting logic for low yield in the Grignard addition step.
Step 3: Dehydration to Alkene Mixture
-
Place the crude alcohol from Step 2 into a round-bottom flask equipped for simple distillation.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a spatula tip of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture gently. The alkene products will co-distill with water.[5]
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride (CaCl₂) and filter. The resulting liquid is a mixture of alkene isomers.
Step 4: Hydrogenation to this compound
-
In a suitable flask, dissolve the alkene mixture from Step 3 in ethanol or hexane.
-
Carefully add a catalytic amount of 10% Pd/C (approx. 1-2% by weight of the alkene).
-
Flush the system with nitrogen or argon, then introduce hydrogen gas (H₂) via a balloon or connect to a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Remove the solvent under reduced pressure. The remaining liquid is the crude final product, which should be purified by fractional distillation.
References
Technical Support Center: Synthesis of 3-Ethyl-2,4,4-trimethylheptane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Ethyl-2,4,4-trimethylheptane. The primary synthesis route discussed involves a Grignard reaction to form a tertiary alcohol intermediate, followed by reduction to the final alkane product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing highly-branched alkanes like this compound?
A1: The most prevalent and versatile method is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone or ester. For this compound, a feasible approach is the reaction of sec-butylmagnesium bromide with 3,3-dimethyl-2-pentanone (B1585287). The resulting tertiary alcohol is then deoxygenated to yield the target alkane.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions?
A2: Failure to initiate is almost always due to two main factors:
-
Presence of Moisture: Grignard reagents are extremely strong bases and react readily with water, alcohols, or any protic source. This quenches the reagent as it forms. Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents.
-
Inactive Magnesium Surface: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction. Activate the magnesium by crushing the turnings just before use, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.
Q3: I am observing a low yield and recovering a significant amount of my starting ketone. Why is this happening?
A3: This issue is common when using sterically hindered ketones. The Grignard reagent can act as a base instead of a nucleophile, deprotonating the alpha-carbon of the ketone to form an enolate. This process, known as enolization, regenerates the ketone upon acidic workup. To favor the desired nucleophilic addition, consider lowering the reaction temperature or using a less hindered Grignard reagent if the synthesis allows.
Q4: What are the primary side products in this synthesis, and how can they be minimized?
A4: Besides enolization, the main side reaction is the formation of a Wurtz-type coupling product (R-R) from the Grignard reagent. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the forming Grignard reagent. Using solvents like diethyl ether or THF is crucial as they solvate and stabilize the Grignard reagent.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Tertiary Alcohol | 1. Grignard reagent failed to form (see FAQ 2). 2. Grignard reagent decomposed due to prolonged heating. 3. Significant enolization of the ketone starting material. | 1. Ensure strictly anhydrous conditions and activate magnesium. 2. Avoid excessive heating during reagent formation; maintain a gentle reflux. 3. Cool the reaction to 0 °C or lower before adding the ketone. Consider using organolithium reagents, which are less prone to enolization. |
| Formation of a White Precipitate | The Grignard reagent has been exposed to water or is reacting with the ether solvent over time, forming magnesium hydroxide/alkoxide. | Add the reaction mixture to a cold, dilute acid (e.g., aqueous NH₄Cl) during workup to dissolve the magnesium salts. Protect the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficulty in Purifying Final Alkane | The boiling points of the desired product and any unreacted starting materials or side products may be very close. | Utilize fractional distillation for purification. If boiling points are too similar, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is an effective alternative. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2,4,4-trimethylheptan-3-ol via Grignard Reaction
This protocol details the formation of the tertiary alcohol intermediate.
-
Preparation: Rigorously dry all glassware (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel) by flame-drying under vacuum or oven-drying at >120°C and cool under an inert atmosphere (Argon or Nitrogen).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine to activate the surface.
-
In the dropping funnel, prepare a solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady, gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Protocol 2: Reduction of Tertiary Alcohol to this compound
This can be achieved via a two-step dehydration/hydrogenation sequence.
-
Dehydration:
-
Place the crude 3-ethyl-2,4,4-trimethylheptan-3-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., phosphoric acid).
-
Heat the mixture to induce elimination of water, and distill the resulting alkene product(s).
-
-
Hydrogenation:
-
Dissolve the collected alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC-MS or TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound. Purify by distillation.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Grignard Addition to a Hindered Ketone
The following table summarizes expected outcomes based on general principles for optimizing Grignard reactions with sterically hindered substrates
Technical Support Center: Alkylation of Heptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the alkylation of heptane (B126788) derivatives.
Frequently Asked Questions (FAQs)
FAQ 1: My alkylation of a heptane derivative is producing a complex mixture of isomers. What is the likely cause?
The formation of multiple isomers is most likely due to carbocation rearrangements. The stability of carbocations follows the order: tertiary > secondary > primary.[1][2] If the initial carbocation formed from your heptane derivative can rearrange to a more stable form through a hydride or alkyl shift, it will likely do so before the final product is formed.[1][3]
Key factors influencing carbocation rearrangement include:
-
Carbocation Stability: The reaction will favor pathways that form more stable carbocations.[1][2]
-
Availability of Shifting Groups: Hydride or alkyl groups on adjacent carbons can migrate.[1]
-
Solvent: Polar solvents can stabilize carbocations, potentially promoting rearrangement.[1]
FAQ 2: I am observing low yields of my desired alkylated product. What are the potential reasons?
Low yields can stem from several factors:
-
Carbocation Rearrangements: As mentioned in FAQ 1, the formation of undesired isomers will lower the yield of the target molecule.
-
Polymerization: Under certain conditions, especially with a low ratio of the alkane to the alkylating agent (olefin), olefin polymerization can become a significant side reaction, consuming the starting material and producing heavier, undesirable byproducts.[4][5]
-
Cracking/Disproportionation: High temperatures or highly acidic catalysts can cause the breakdown of larger carbocations into smaller fragments, which can then undergo further reactions.[5]
-
Catalyst Deactivation: The catalyst may become deactivated over time due to coking or poisoning by impurities.[6]
-
Inadequate Reaction Conditions: Temperature, pressure, and reactant ratios are crucial. For example, sulfuric acid alkylation units are typically operated at low temperatures (5–10 ºC) to minimize side reactions.[7]
FAQ 3: How can I minimize the formation of side products in my alkylation reaction?
To suppress side reactions, consider the following strategies:
-
Choice of Alkylating Agent: Use an alkylating agent that forms a stable carbocation directly, without the possibility of rearrangement.[8]
-
Control of Reaction Conditions:
-
Catalyst Selection: The choice of catalyst is critical. Milder Lewis acids may reduce the extent of rearrangements and cracking. For industrial processes, the choice between sulfuric acid and hydrofluoric acid impacts operating conditions and side product formation.[4][9] Zeolite-containing catalysts can also be used and offer shape selectivity that can control the products formed.[10]
FAQ 4: What are some common side reactions in Friedel-Crafts alkylation of aromatic compounds with heptyl halides?
When alkylating an aromatic ring with a heptyl halide, the primary side reaction is the rearrangement of the initially formed primary or secondary heptyl carbocation to a more stable secondary or tertiary carbocation. This leads to the formation of various isomeric alkylated aromatic products instead of the straight-chain heptyl-substituted product. Another common issue is polyalkylation, where the initial alkylated product is more reactive than the starting material and undergoes further alkylation.
Troubleshooting Guides
Issue 1: Unexpected Isomers in the Product Mixture
-
Symptom: GC-MS or NMR analysis shows multiple peaks corresponding to different isomers of the desired alkylated heptane derivative.
-
Root Cause: Carbocation rearrangement to a more stable intermediate.
-
Troubleshooting Steps:
-
Analyze the Carbocation Intermediate: Determine the structure of the initial carbocation formed. Identify any adjacent hydrogens or alkyl groups that could migrate to form a more stable (e.g., secondary to tertiary) carbocation.
-
Modify the Alkylating Agent: If possible, choose a starting material that will form a more stable carbocation directly, minimizing the driving force for rearrangement.
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of rearrangement relative to the rate of product formation.
-
Change the Catalyst: Experiment with different Lewis acid catalysts. Milder catalysts may be less prone to inducing rearrangements.
-
Issue 2: Formation of High Molecular Weight Byproducts
-
Symptom: Evidence of heavy paraffins or polymers in the product mixture, leading to lower yields of the desired product and potentially higher boiling point fractions.[4][5]
-
Root Cause: Olefin polymerization, a common side reaction when using alkenes as alkylating agents.[4]
-
Troubleshooting Steps:
-
Increase the Alkane-to-Olefin Ratio: A key strategy in industrial alkylation is to maintain a high concentration of the alkane (in this case, the heptane derivative) relative to the olefin at the point of reaction.[4] This increases the probability of the desired alkylation reaction occurring over olefin-olefin polymerization.
-
Optimize Temperature: Higher temperatures can promote polymerization. For sulfuric acid catalyzed reactions, operating above 21 °C can significantly increase polymerization.[7]
-
Ensure Proper Mixing: Vigorous mixing is necessary to maintain a homogenous distribution of reactants and catalyst, which can help suppress localized high concentrations of olefins.[11]
-
Quantitative Data Summary
The following tables summarize key data from studies on heptane isomerization and alkylation, which can provide insights into expected conversions and selectivities under various conditions.
Table 1: n-Heptane Isomerization over Pt/HBS Catalyst
| Catalyst | n-Heptane Conversion (%) | Isoheptane Selectivity (%) | Isoheptane Yield (%) |
| Pt/HBS | 75.57 | 90.04 | 68.04 |
Data from a study on hydroisomerization catalysts, indicating the potential for high selectivity to branched isomers under optimized conditions.
Table 2: Effect of Reaction Temperature on n-Heptane Isomerization
| Reaction Temperature (°C) | n-Heptane Conversion (%) | i-C7 Selectivity | Research Octane Number (RON) |
| 200 | Low | High | - |
| 350 | High | - | ~61 |
This data shows that higher temperatures increase overall conversion, but lower temperatures favor the selectivity towards iso-heptanes.[12]
Experimental Protocols
Protocol: Friedel-Crafts Alkylation of an Aromatic Substrate
This protocol provides a general methodology for the Friedel-Crafts alkylation of an aromatic compound, which can be adapted for use with heptane derivatives as alkylating agents.
Safety Precautions:
-
All experiments must be conducted in a well-ventilated fume hood.[13]
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[13]
-
Lewis acid catalysts like aluminum chloride are moisture-sensitive and should be handled under an inert atmosphere.[13] They can also react violently with water.
Materials:
-
Aromatic substrate
-
Heptyl halide (or other suitable heptane-derived alkylating agent)
-
Lewis acid catalyst (e.g., AlCl₃, InBr₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reagents for workup (e.g., water, brine)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous solvent.[13]
-
Addition of Reactants: Add the heptyl halide (typically 1.0 equivalent) to the flask.[13]
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., 5 mol%) to the reaction mixture. This step can be exothermic.[13]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[13]
-
Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., MgSO₄).[13]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired alkylated product.[13]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Visualizations
Caption: Carbocation rearrangement pathway in heptane alkylation.
Caption: Troubleshooting workflow for identifying side reactions.
References
- 1. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. researchgate.net [researchgate.net]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. HelloIntern – Internships, Jobs & Career Growth Platform [hellointern.in]
- 10. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 11. hassanelbanhawi.com [hassanelbanhawi.com]
- 12. journals.iau.ir [journals.iau.ir]
- 13. benchchem.com [benchchem.com]
Troubleshooting GC peak tailing for 3-Ethyl-2,4,4-trimethylheptane
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 3-Ethyl-2,4,4-trimethylheptane, with a focus on resolving peak tailing.
Troubleshooting Guide: GC Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of quantification.[1][2] It is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. For a non-polar analyte like this compound, peak tailing is often indicative of physical issues within the GC system rather than strong chemical interactions.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a problem?
Peak tailing in gas chromatography refers to the distortion of a chromatographic peak, making it asymmetrical with a drawn-out tail.[3] This phenomenon can compromise the quality of analytical results by reducing peak resolution, making integration difficult, and affecting the accuracy of quantitative analysis.[1][2][3] A tailing factor greater than 1.5 is generally considered a significant issue requiring investigation.[3]
Q2: All of my peaks, including the solvent and this compound, are tailing. What is the likely cause?
When all peaks in a chromatogram exhibit tailing, the root cause is typically a physical issue within the GC system that creates turbulence in the carrier gas flow path or unswept (dead) volumes.[1][3] Common culprits include:
-
Improper Column Installation: The GC column may be positioned too high or too low within the inlet, leading to dead volumes and convoluted flow paths.[1][2][3]
-
Poor Column Cut: A ragged, uneven, or non-perpendicular cut at the column inlet can disrupt the carrier gas flow, causing turbulence.[1][3][4]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow uniformity of the carrier gas.[3]
-
Contaminated Inlet Liner: Accumulation of non-volatile residues in the inlet liner can interfere with the sample pathway.[3]
Q3: Only the this compound peak is tailing. What should I investigate?
If peak tailing is specific to the analyte, it may suggest an interaction between the analyte and active sites within the system, although this is less common for non-polar hydrocarbons.[3][5] Potential causes include:
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites at the head of the column.[1][3][6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can cause interactions.[1][3] While less likely for alkanes, severe degradation can affect even non-polar compounds.[5]
Q4: My peak tailing has been getting progressively worse over several runs. What does this indicate?
A gradual decline in peak shape often points to an accumulation of contaminants or the degradation of consumable components within the GC system.[3][6] The primary areas to investigate are the inlet liner and the front section of the analytical column, which are most susceptible to contamination from sample matrix components.[7][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting GC peak tailing.
Caption: A flowchart for diagnosing and resolving GC peak tailing.
Summary of Troubleshooting Steps and Potential Causes
| Observation | Potential Cause | Recommended Action |
| All peaks are tailing | Improper Column Installation | Re-install the column, ensuring the correct insertion depth and a clean, 90-degree cut.[1][3][4] |
| Contaminated Inlet Liner | Replace the inlet liner and septum.[3][7] | |
| System Leaks | Check for and repair leaks at the inlet and detector fittings.[3] | |
| Only analyte peak is tailing | Column Contamination | Trim 10-20 cm from the front of the column.[1][6][7] |
| Active Sites on Column | If the column is old or has been subjected to harsh conditions, replace it.[5][7] | |
| Peak tailing worsens over time | Accumulation of Contaminants | Implement a routine maintenance schedule including liner replacement and column trimming.[6][7][8] |
| Later eluting peaks show more tailing | Cold Spots or Inadequate Temperature | Ensure the transfer line and detector temperatures are appropriate to prevent condensation of higher boiling point compounds.[1][9] |
Experimental Protocol: GC Analysis of this compound
This protocol provides a general methodology for the analysis of C12 alkanes. Parameters may need to be optimized for your specific instrument and application.
1. Sample Preparation
-
Dilute the sample containing this compound in a high-purity, volatile solvent such as hexane (B92381) or pentane.
-
The final concentration should be within the linear range of the detector. A typical starting concentration would be in the low ppm (µg/mL) range.
2. GC System and Parameters
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of approximately 1.0-1.5 mL/min.
-
Inlet: Split/Splitless injector.
-
Injection Mode: Split (a split ratio of 50:1 is a good starting point to avoid column overload).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
3. Column Trimming Procedure
This procedure should be performed if column contamination is suspected.
-
Cool Down: Ensure the GC oven, inlet, and detector have cooled to room temperature. Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet and detector.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing approximately 10-20 cm from the inlet end.[6]
-
Break the Column: Gently flex the tubing at the score to create a clean break. The cut should be perpendicular (90°) to the column wall.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or shards.[4][10] If the cut is poor, repeat the process.
-
Re-install Column: Re-install the column in the inlet and detector according to the instrument manufacturer's specifications for correct positioning.
-
Conditioning: After re-installation, condition the column by heating it to a temperature slightly below its maximum limit for a short period to remove any contaminants that may have entered during the process.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. [18] What do Chromatograms tell us? Peak Tailing, Detector effects. What can a MS contribute? [restek.com]
- 10. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
Technical Support Center: Optimizing GC for Alkane Isomer Separation
Welcome to our dedicated support center for resolving challenges in the gas chromatographic (GC) separation of alkane isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC analysis of alkane isomers.
Question: Why am I experiencing poor resolution or co-elution of my alkane isomers?
Answer:
Achieving baseline separation of closely related alkane isomers often requires meticulous optimization of your GC method and column parameters. Co-elution is a common challenge due to the similar physical and chemical properties of these compounds.[1] Here are the primary factors to investigate:
-
Inadequate GC Column Selection: The choice of the GC column is paramount for separating alkanes. For optimal separation, a non-polar stationary phase is ideal, as the separation of alkanes is primarily governed by their boiling points.[2][3]
-
Action: Ensure you are using a non-polar column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase.[2]
-
-
Suboptimal Column Dimensions: The physical dimensions of your column directly impact its efficiency.
-
Longer Columns: Increase resolution by providing more theoretical plates, but also increase analysis time. A 30-meter column is a good starting point, while 60 meters or longer may be necessary for highly complex samples.[2] Doubling the column length can increase resolution by approximately 40%.[1]
-
Smaller Internal Diameter (ID): Enhances efficiency and resolution. Moving from a 0.25 mm ID to a 0.18 mm ID column can significantly improve separation.[1][4]
-
Film Thickness: Thicker films (e.g., 1.0 µm) increase the retention of volatile alkanes, which can improve their resolution.[2]
-
-
Incorrect Oven Temperature Program: The temperature program, especially the ramp rate, significantly affects resolution.[1]
Question: My peaks are tailing or fronting. What could be the cause?
Answer:
Poor peak shape, such as tailing or fronting, can compromise the accuracy of your results. Potential causes include:
-
Column Overloading: Injecting too much sample can lead to peak fronting.[6]
-
Action: Try using a lower sample concentration or increasing the split ratio of your injection.[6]
-
-
Active Sites in the System: Active sites in the injector liner or on the column can cause peak tailing.[6]
-
Action: Ensure your injector liner is clean and consider using a deactivated liner. If the column is old or has been exposed to damaging substances, it may need to be replaced.
-
-
Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to poor peak shape.[7]
-
Action: Verify that the injector temperature is appropriate for your analytes. A typical starting point is 250°C.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature program for a broad range of alkane isomers?
A good starting point for a temperature program for a wide range of alkanes is as follows. This should be optimized for your specific application.[2]
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 300°C.
-
Final Hold: Hold at the final temperature for a sufficient time to ensure all components have eluted.
A slower ramp rate generally improves the separation of closely eluting compounds.[2] Increasing the ramp rate can shorten the analysis time but may lead to a loss of resolution.
Q2: How does the oven temperature ramp rate affect the separation of alkane isomers?
The temperature ramp rate is a critical parameter for optimizing the separation of alkane isomers.[1]
-
Slower Ramp Rates: Increase the time analytes spend interacting with the stationary phase, which generally leads to better resolution of closely eluting peaks.[2][5]
-
Faster Ramp Rates: Decrease the overall analysis time but can also decrease resolution as peaks have less time to separate.[8]
If you are observing co-elution, one of the first parameters to adjust is to decrease the temperature ramp rate.[5]
Q3: When should I use an isothermal oven temperature program versus a temperature ramp?
-
Isothermal Program: An isothermal program (holding the oven at a constant temperature) is suitable for simple mixtures where the analytes have similar boiling points.[9] However, for complex mixtures with a wide range of boiling points, like many alkane samples, isothermal methods can lead to long analysis times and significant peak broadening for later eluting compounds.[8][10]
-
Temperature Ramp Program: A temperature program is generally preferred for analyzing samples containing compounds with a wide range of boiling points.[1][9] It allows for the efficient separation of both volatile and semi-volatile components in a single run, while maintaining sharper peaks for later eluting compounds.[9]
Data Presentation
Table 1: Recommended Starting GC Parameters for Alkane Isomer Separation
| Parameter | Recommended Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | A good general-purpose column for a wide range of alkanes.[2] |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Separation of non-polar alkanes is primarily driven by boiling point.[2][3] |
| Carrier Gas | Helium or Hydrogen | Set to the optimal linear velocity for the chosen gas.[2] |
| Injection Mode | Split (e.g., 50:1 ratio) | Adjust based on sample concentration to avoid column overload.[2] |
| Injector Temp. | 250°C | Ensures efficient vaporization of the sample.[2] |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C | A slow ramp rate enhances the separation of isomers.[2] |
| Detector (FID) Temp. | 300°C | A standard temperature for flame ionization detectors.[2] |
Experimental Protocols
Protocol 1: General Method for High-Resolution Alkane Separation
This protocol provides a starting point for developing a method to separate a complex mixture of alkane isomers.
-
Column Installation and Conditioning:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) following the manufacturer's instructions.[2]
-
Condition the column by heating it to 20-30°C above the final temperature of your analytical method and holding for several hours with the carrier gas flowing to remove contaminants.[2]
-
-
Instrument Setup:
-
Oven Temperature Program:
-
Sample Injection:
Mandatory Visualization
Troubleshooting Workflow for Poor Peak Resolution
A logical workflow for troubleshooting poor peak resolution in GC analysis of alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Resolving co-eluting peaks in 3-Ethyl-2,4,4-trimethylheptane analysis
Technical Support Center: Analysis of 3-Ethyl-2,4,4-trimethylheptane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of this compound, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Q1: What is peak co-elution and how can I identify it in my chromatogram?
A1: Peak co-elution happens when two or more compounds exit the chromatography column at or near the same time, leading to overlapping or merged peaks.[1] This issue compromises the accuracy of both identification and quantification.[2] You can identify co-elution through several indicators:
-
Asymmetrical Peak Shape: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" on a peak or the appearance of merged peaks are strong indicators of co-elution.[3]
-
Mass Spectrometry Analysis: If you are using a mass spectrometer (GC-MS), you can confirm co-elution by examining the mass spectra across the peak's profile.[2] By taking spectra from the beginning, apex, and end of the peak, you can check for consistency. If the mass spectra differ across the peak, it confirms that multiple compounds are present.[2][3]
Q2: My this compound peak appears broad and asymmetrical. What are the initial steps to resolve the co-eluting compound?
A2: A systematic approach is recommended, starting with simpler adjustments before making more significant changes to the method.[2]
-
Optimize GC Oven Temperature Program: This is often the most straightforward parameter to adjust.[2] Lowering the initial temperature and using a slower temperature ramp rate can increase the separation between closely eluting compounds.[4]
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance peak sharpness and improve separation.[5]
-
Check for System Contamination: A dirty injector liner can cause peak shape problems.[2] Regularly inspect and replace the inlet liner and septum.
Frequently Asked Questions (FAQs)
Q3: Why is the analysis of branched alkanes like this compound prone to co-elution?
A3: Branched alkanes often exist as numerous structural isomers with very similar physical and chemical properties, such as boiling points and polarities.[1] This similarity makes their separation by gas chromatography challenging, as they interact with the stationary phase in a nearly identical manner, leading to similar retention times and a high likelihood of co-elution.[6]
Q4: Can I distinguish between co-eluting isomers of this compound using mass spectrometry?
A4: Yes, mass spectrometry can be a powerful tool for distinguishing between co-eluting isomers, even if they are not fully separated chromatographically.[3] Branched alkanes exhibit characteristic fragmentation patterns in mass spectrometry.[7][8] Cleavage tends to occur at the branching points to form more stable carbocations.[9][10] By carefully examining the mass spectra of the co-eluting peaks, you can often identify unique fragment ions or differences in the relative abundances of common fragments that allow for the differentiation of the isomers. The molecular ion peak for branched alkanes is often of low abundance or completely absent.[7][11]
Q5: What type of GC column is best suited for separating this compound from its isomers?
A5: For separating nonpolar compounds like branched alkanes, a nonpolar or mid-polar stationary phase is generally recommended. A common choice is a column with a 100% dimethylpolysiloxane stationary phase or a low-percentage phenyl-substituted phase (e.g., 5% phenyl-95% dimethylpolysiloxane). For complex hydrocarbon mixtures, columns with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase can also provide good separation.[12] Longer columns with a smaller internal diameter will generally provide higher resolution.[5]
Q6: What is mathematical deconvolution and can it help with severe co-elution?
A6: Mathematical deconvolution is a data processing technique that uses algorithms to separate overlapping peaks based on their mass spectral data.[1] This can be particularly useful when chromatographic optimization is not sufficient to resolve the co-eluting compounds.[1] Deconvolution software analyzes the mass spectral information across the entire overlapping peak to digitally separate the signals from the individual components.[1]
Experimental Protocols
Protocol 1: GC-MS Method for the Analysis of this compound
This protocol provides a starting point for developing a robust GC-MS method for the analysis of this compound, with a focus on achieving good resolution from potential isomers.
1. Sample Preparation:
-
Solvent: Use a high-purity volatile solvent such as hexane (B92381) or pentane.[13]
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent. From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).[13]
-
Sample Dilution: Dilute your unknown sample in the chosen solvent to ensure the concentration of this compound falls within the calibration range.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
| Parameter | Condition | Rationale |
| GC Column | Agilent DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) | Provides good separation for non-polar hydrocarbons. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert carrier gas with optimal flow for good peak shape. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (50:1 split ratio) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard injection volume for this type of analysis. |
| Oven Program | Initial: 40°C, hold for 2 min | Allows for good focusing of early eluting peaks. |
| Ramp 1: 5°C/min to 150°C | Slower ramp rate to improve separation of isomers.[4] | |
| Ramp 2: 20°C/min to 300°C, hold for 5 min | Faster ramp to elute any heavier compounds and clean the column. | |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns.[7] |
| Mass Range | m/z 40-250 | Covers the expected mass range of fragments for C12 alkanes. |
| Scan Speed | 1562 amu/s | Provides sufficient data points across each peak. |
Data Presentation
Table 1: Summary of GC-MS Parameters for Branched Alkane Analysis
| Parameter | Typical Value/Range |
| GC Column Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane |
| Column Length | 30 - 60 m |
| Column ID | 0.25 mm |
| Film Thickness | 0.25 µm |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Inlet Temperature | 250-280°C |
| Oven Program | Slow ramp rate (2-5°C/min) in the elution region of interest |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. GCMS Section 6.9.2 [people.whitman.edu]
- 12. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
3-Ethyl-2,4,4-trimethylheptane stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 3-Ethyl-2,4,4-trimethylheptane. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: As a highly branched alkane, the stability of this compound is primarily affected by:
-
Temperature: High temperatures can induce thermal decomposition (pyrolysis or cracking), leading to the formation of smaller, more volatile hydrocarbons.[1][2] Increased branching in alkanes generally reduces their thermal stability.[3]
-
Oxygen: In the presence of oxygen, particularly at elevated temperatures or in the presence of initiators (like UV light or metal ions), alkanes can undergo oxidation, leading to the formation of hydroperoxides, alcohols, ketones, and carboxylic acids.
-
Presence of Initiators: Free radical initiators can significantly lower the temperature at which degradation occurs.
Q2: What are the expected degradation products of this compound under thermal stress?
A2: Under thermal stress, this compound is expected to undergo pyrolysis, a free-radical chain reaction, breaking down into a mixture of smaller alkanes and alkenes.[1][2] The C-C bonds with the most substitution are typically more susceptible to cleavage. The expected products would be a complex mixture of smaller hydrocarbons. For example, the thermal decomposition of n-hexane primarily yields H₂, CH₄, C₂H₄, and C₃H₆.[4]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to:
-
Store at controlled room temperature: Avoid exposure to high temperatures.
-
Store in a well-sealed container: Minimize contact with atmospheric oxygen.
-
Store in the dark: Protect from light to prevent photo-initiated degradation.
-
Use an inert atmosphere: For high-purity applications or long-term storage, consider storing under an inert atmosphere like nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., yellowing, increased viscosity) | Oxidation of the compound. | Store under an inert atmosphere and protect from light. Consider re-purification if the purity is compromised. |
| Presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) | Thermal degradation or oxidation has occurred. | Review storage and handling procedures to ensure the compound has not been exposed to excessive heat or oxygen. Characterize the impurities to understand the degradation pathway. |
| Inconsistent experimental results | Use of a partially degraded sample. The presence of impurities can interfere with reactions. | Always use a sample from a properly stored, tightly sealed container. It is good practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if the container has been opened multiple times. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Gas Chromatography (GC)
This protocol outlines a method to assess the thermal stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, inert solvent (e.g., undecane) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several small, sealed vials.
-
-
Stress Conditions:
-
Place the vials in ovens set at various elevated temperatures (e.g., 100°C, 150°C, 200°C).
-
Remove one vial from each temperature at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Allow the vials to cool to room temperature.
-
-
GC Analysis:
-
Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector and Detector:
-
Injector temperature: 250°C.
-
Detector (FID) temperature: 280°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of the remaining parent compound at each time point and temperature.
-
Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation rate.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from the thermal stability study described above.
| Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 100 | 24 | >99 |
| 150 | 8 | 95 |
| 150 | 24 | 88 |
| 200 | 4 | 85 |
| 200 | 8 | 72 |
Degradation Pathways
Thermal Degradation Pathway
At high temperatures, this compound is expected to undergo homolytic cleavage of its C-C bonds, initiating a free-radical chain reaction. The most likely points of cleavage are the more substituted carbon-carbon bonds, leading to the formation of a variety of smaller alkanes and alkenes.
Caption: Thermal degradation of this compound.
Oxidative Degradation Pathway
In the presence of oxygen and an initiator (e.g., heat, UV light), this compound can undergo autooxidation. This process involves the formation of a hydroperoxide intermediate, which can then decompose into various oxygenated products.
Caption: Oxidative degradation of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
References
Storage conditions to prevent 3-Ethyl-2,4,4-trimethylheptane degradation
Technical Support Center: 3-Ethyl-2,4,4-trimethylheptane
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage conditions to prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a branched-chain alkane with the chemical formula C12H26.[1][2] As a saturated hydrocarbon, it consists entirely of carbon and hydrogen atoms connected by single bonds.[3] Alkanes are generally non-polar molecules.[4]
Q2: What are the primary factors that can lead to the degradation of this compound?
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Oxidation: In the presence of oxygen, especially when initiated by heat, light (UV radiation), or the presence of radical initiators, alkanes can undergo autoxidation.[5] This can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.
-
High Temperatures: Elevated temperatures can provide the activation energy needed to break C-C and C-H bonds, accelerating degradation processes.[5]
-
Light Exposure: UV light can promote the formation of free radicals, which can initiate chain reactions leading to degradation.[5]
-
Presence of Impurities: Certain impurities, such as metal ions or acidic/basic compounds, can act as catalysts for degradation reactions.[5]
-
Microbial Degradation: Although less common in a controlled laboratory setting, certain microorganisms are capable of degrading hydrocarbons through aerobic and anaerobic pathways.[6][7]
Q3: What are the likely degradation products of this compound?
Based on the general degradation pathways of alkanes, potential degradation products could include a variety of smaller hydrocarbons resulting from chain cleavage, as well as oxygenated compounds such as:
-
Alcohols
-
Ketones
-
Aldehydes
-
Carboxylic acids
The specific products will depend on the degradation mechanism (e.g., oxidation).
Q4: How should I properly store this compound to ensure its long-term stability?
To minimize degradation, this compound should be stored under conditions that limit its exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidation.[5] |
| Container | Use a tightly sealed, amber glass bottle or a container made of a non-reactive material. | Protects the compound from light-induced degradation and prevents contamination.[5] |
| Location | Store in a well-ventilated area away from sources of ignition and incompatible materials (e.g., strong oxidizing agents). | Alkanes are flammable, and this precaution minimizes safety hazards. |
Troubleshooting Guide
Q1: I suspect my sample of this compound has degraded. What should I do?
If you suspect degradation, the first step is to verify the purity of your sample. This can be done using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of the current chromatogram with a reference chromatogram of a pure sample can reveal the presence of impurities or degradation products.
Q2: My experimental results are inconsistent. Could this be due to the degradation of this compound?
Yes, the presence of impurities from degradation can interfere with chemical reactions and lead to inconsistent or unexpected results. It is crucial to use a sample of known purity for your experiments. If you have any doubts, re-purification of the compound or analysis of its purity is recommended.
Q3: I see some discoloration in my stored this compound. What does this indicate?
Discoloration can be a visual indicator of degradation. Pure alkanes are typically colorless. The formation of colored byproducts often suggests that chemical changes, such as oxidation, have occurred. The sample should be analyzed for purity before further use.
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or pentane)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5)
-
Microsyringe for sample injection
-
Vials for sample preparation
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration is around 1 mg/mL, but this may need to be optimized based on your instrument's sensitivity.
-
-
GC Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes. Then, ramp the temperature up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This program will separate compounds based on their boiling points.
-
Detector Temperature: Set the FID temperature higher than the final oven temperature (e.g., 300 °C) to ensure all compounds remain in the gas phase.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
-
Data Analysis:
-
Record the chromatogram. The major peak should correspond to this compound.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
The presence of additional peaks may indicate impurities or degradation products. If using GC-MS, these peaks can be tentatively identified based on their mass spectra.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Aliphatic Hydrocarbon Biodegradation by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Ethyl-2,4,4-trimethylheptane
Welcome to the technical support center for the synthesis of 3-Ethyl-2,4,4-trimethylheptane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions related to the synthesis and purification of this highly branched alkane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a plausible synthetic route involving a Grignard reaction to form a tertiary alcohol intermediate, followed by its reduction to the final alkane product.
Q1: I have a peak in my GC-MS analysis that corresponds to the mass of my starting ketone. Why is my reaction incomplete?
A1: The presence of the starting ketone in your product mixture indicates an incomplete Grignard reaction. Several factors could contribute to this:
-
Inactive Grignard Reagent: The Grignard reagent may have been partially or wholly quenched by atmospheric moisture or acidic protons. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Steric Hindrance: Highly substituted ketones can be sterically hindered, slowing down the reaction rate. Consider increasing the reaction time or temperature.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and quenching the reagent.[1] Using a less sterically hindered Grignard reagent or a different synthetic route might be necessary if this is a significant side reaction.
Q2: My GC-MS shows a peak with a mass two units lower than the expected tertiary alcohol intermediate. What is this impurity?
A2: A peak with a mass two units lower than the expected alcohol suggests the presence of a reduction byproduct from the Grignard reaction itself. The Grignard reagent can reduce the ketone to a secondary alcohol via a hydride transfer from the β-carbon of the Grignard reagent.[1] This is more common with sterically hindered ketones.
Q3: After the reduction of the tertiary alcohol, I see a significant peak in my GC-MS corresponding to the mass of the alcohol. How can I improve the reduction?
A3: The presence of unreacted tertiary alcohol indicates an incomplete reduction. The direct reduction of alcohols to alkanes can be challenging.[2] Consider the following:
-
Reaction Conditions: The reduction of tertiary alcohols often requires harsh conditions, which can lead to side reactions. Ensure your reaction is running for a sufficient amount of time and at the appropriate temperature.
-
Choice of Reducing Agent: Not all reducing agents are effective for tertiary alcohols. A common method involves converting the alcohol to a good leaving group (like a tosylate) followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄).[3]
Q4: I am observing several unexpected peaks in my final product's GC-MS with masses corresponding to isomers of my target molecule. What could be the cause?
A4: The formation of isomers can occur during both the Grignard and reduction steps:
-
Isomeric Starting Materials: Impurities in your starting ketone or alkyl halide can lead to the formation of isomeric products.
-
Rearrangements: The reduction of tertiary alcohols, if proceeding through a carbocation intermediate, can be prone to rearrangements to form more stable carbocations, leading to a mixture of isomeric alkanes.[2] Using a reduction method that avoids carbocation formation, such as the Barton-McCombie deoxygenation, can mitigate this.
Q5: My final product is contaminated with an alkene. Where is this coming from?
A5: The presence of an alkene impurity is likely due to the dehydration of the tertiary alcohol intermediate. This can happen under acidic conditions or at elevated temperatures, which might be employed during the reduction step or the workup. To minimize this, use neutral or basic workup conditions where possible and avoid excessive heat.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common and versatile method for synthesizing highly branched alkanes with quaternary carbons involves a two-step process.[4][5] First, a Grignard reaction between a suitable ketone (e.g., 4,4-dimethyl-3-hexanone) and a Grignard reagent (e.g., isopropylmagnesium bromide) is used to create the tertiary alcohol intermediate (3-ethyl-2,4,4-trimethylheptan-3-ol).[6][7] This is followed by the reduction of the tertiary alcohol to the final alkane.[2]
Q2: What are the most likely impurities I will encounter in the synthesis of this compound?
A2: Based on a Grignard reaction followed by reduction, the most probable impurities are:
-
Unreacted starting ketone.
-
The tertiary alcohol intermediate.
-
Alkene byproducts from the dehydration of the alcohol intermediate.
-
Isomers of the final product due to rearrangements.
-
Byproducts from the Grignard reagent acting as a base or reducing agent.[1]
Q3: How can I purify my final product?
A3: Fractional distillation is a common method for separating alkanes with different boiling points.[8] However, due to the likely close boiling points of the isomeric impurities, preparative gas chromatography (prep-GC) might be necessary for achieving high purity.
Q4: Which analytical techniques are best for identifying impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for separating and identifying volatile compounds like alkanes and their related impurities. The gas chromatogram will separate the components of your mixture, and the mass spectrum of each component can be used to elucidate its structure.
Data Presentation
The following table presents hypothetical quantitative data from a GC-MS analysis of a crude reaction mixture for the synthesis of this compound, illustrating a typical impurity profile.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Relative Abundance (%) |
| 3-Ethyl-2,4,4-trimethylhept-2-ene | 10.2 | 168.32 | 5 |
| This compound | 10.5 | 170.33 | 75 |
| 3-Ethyl-2,4,4-trimethylheptan-3-ol | 12.1 | 186.33 | 10 |
| 4,4-Dimethyl-3-hexanone | 8.9 | 128.21 | 5 |
| Isomeric Alkanes | 10.3 - 10.7 | 170.33 | 5 |
Experimental Protocols
Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a volatile solvent such as hexane (B92381) or pentane.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) and the expected fragmentation patterns of the potential impurities.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Total synthesis and structural verification of some novel branched alkanes with quaternary carbons isolated from diverse geological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
Technical Support Center: NMR Analysis of 3-Ethyl-2,4,4-trimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of 3-Ethyl-2,4,4-trimethylheptane.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex and prone to signal overlap?
A1: The 1H NMR spectrum of this compound exhibits significant complexity due to the presence of numerous chemically similar proton environments. Protons in alkanes typically resonate in a narrow, upfield region of the spectrum (around 0.7-1.5 ppm).[1] In this molecule, multiple methyl, methylene (B1212753), and methine groups lead to a high density of signals in this small chemical shift range, resulting in extensive overlap of multiplets. This makes direct interpretation from a simple 1D 1H NMR spectrum challenging.
Q2: I am seeing a broad, unresolved hump in the 0.8-1.4 ppm region of my 1H NMR spectrum. What is the likely cause?
A2: This is a classic sign of severe signal overlap. The numerous methyl (CH3) and methylene (CH2) protons in this compound have very similar chemical shifts, and their coupling patterns (splitting) further complicate the spectrum. The individual multiplets merge into a broad, unresolved signal. To resolve this, more advanced NMR techniques are necessary.
Q3: How can I definitively assign the proton signals for this compound?
A3: Due to the severe overlap in the 1D 1H NMR spectrum, a combination of 2D NMR experiments is essential for unambiguous signal assignment. The most effective approach involves:
-
COSY (Correlation Spectroscopy): To identify which protons are coupled to each other (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the carbon skeleton.
Q4: Can I use a higher-field NMR spectrometer to resolve the signal overlap?
A4: Yes, using a higher-field NMR spectrometer (e.g., 600 MHz or higher) will improve spectral dispersion, meaning the signals will be spread out over a wider frequency range. This can help to partially resolve some of the overlapping multiplets. However, for a molecule as complex as this compound, even at high field strengths, some degree of overlap is likely to persist. Therefore, 2D NMR techniques are still recommended for complete analysis.
Q5: Are chemical shift reagents useful for analyzing complex alkanes like this?
A5: While lanthanide shift reagents can be used to induce chemical shift changes and resolve signal overlap, they are most effective for molecules containing Lewis basic functional groups (e.g., alcohols, amines, ketones) that can coordinate to the reagent.[2][3] Since this compound is a simple alkane and lacks such a functional group, the utility of chemical shift reagents is limited.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe signal overlap in the 0.8-1.4 ppm region of the 1H NMR spectrum. | High density of chemically similar proton environments in the alkane region. | 1. Acquire a 2D COSY spectrum to identify proton-proton coupling networks. 2. Acquire 2D HSQC and HMBC spectra to correlate proton signals with the carbon backbone for unambiguous assignment. 3. If available, use a higher-field NMR spectrometer to increase spectral dispersion. |
| Poor signal-to-noise ratio in 2D NMR spectra. | Insufficient sample concentration or too few scans acquired. | 1. Ensure the sample concentration is adequate (typically 5-30 mg in 0.6-0.7 mL of deuterated solvent for 13C-based experiments).[4] 2. Increase the number of scans (nt) for each experiment. |
| Broad or distorted lineshapes. | 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. 3. High sample viscosity. | 1. Carefully shim the magnetic field before acquisition. 2. Filter the sample to remove any particulate matter. 3. If the sample is highly concentrated, consider diluting it slightly. |
| Difficulty in distinguishing between diastereotopic protons. | Diastereotopic protons are chemically non-equivalent and can have different chemical shifts and couplings, further complicating the spectrum. | 1. Careful analysis of high-resolution 1D 1H and 2D COSY spectra may reveal distinct signals and coupling patterns. 2. 2D HSQC can confirm that two proton signals are attached to the same carbon. |
Predicted 1H NMR Data for this compound
The following table summarizes the predicted 1H NMR chemical shifts and multiplicities for this compound. This data is estimated based on empirical rules and spectral databases for similar structures and is intended to guide the interpretation of experimental data. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH3) | ~ 0.88 | Triplet (t) | 3H |
| H-2 (CH) | ~ 1.6 - 1.8 | Multiplet (m) | 1H |
| H-3 (CH) | ~ 1.3 - 1.5 | Multiplet (m) | 1H |
| H-5 (CH2) | ~ 1.1 - 1.3 | Multiplet (m) | 2H |
| H-6 (CH2) | ~ 1.2 - 1.4 | Multiplet (m) | 2H |
| H-7 (CH3) | ~ 0.85 | Triplet (t) | 3H |
| H-8 (CH3) | ~ 0.85 | Doublet (d) | 3H |
| H-9 (CH3) | ~ 0.90 | Singlet (s) | 3H |
| H-10 (CH3) | ~ 0.90 | Singlet (s) | 3H |
| H-11 (CH2 of ethyl) | ~ 1.2 - 1.4 | Multiplet (m) | 2H |
| H-12 (CH3 of ethyl) | ~ 0.86 | Triplet (t) | 3H |
Experimental Protocols
1. Sample Preparation
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. 2D COSY (Correlation Spectroscopy) Experiment
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence)
-
Acquisition Parameters:
-
Number of Scans (ns): 2-4
-
Number of Increments (td in F1): 256-512
-
Spectral Width (sw in F1 and F2): Set to cover the entire proton chemical shift range (e.g., 0.5 to 2.0 ppm for this molecule).
-
Relaxation Delay (d1): 1-2 seconds
-
3. 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
This experiment identifies direct one-bond correlations between protons and carbons.
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC sequence to differentiate CH, CH2, and CH3 groups)
-
Acquisition Parameters:
-
Number of Scans (ns): 4-8
-
Number of Increments (td in F1): 128-256
-
Spectral Width (sw in F2 - 1H): Set to cover the proton chemical shift range.
-
Spectral Width (sw in F1 - 13C): Set to cover the expected carbon chemical shift range for alkanes (e.g., 10-60 ppm).
-
One-bond coupling constant (1JCH): Optimized for aliphatic carbons (typically ~125 Hz).
-
4. 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
This experiment identifies long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence)
-
Acquisition Parameters:
-
Number of Scans (ns): 8-16
-
Number of Increments (td in F1): 256-512
-
Spectral Width (sw in F2 - 1H): Set to cover the proton chemical shift range.
-
Spectral Width (sw in F1 - 13C): Set to cover the full expected carbon chemical shift range (e.g., 0-60 ppm).
-
Long-range coupling constant (nJCH): Optimized for 2-3 bond couplings (typically 4-8 Hz).[5]
-
Visualizations
Caption: Troubleshooting workflow for NMR signal overlap.
Caption: Spin-spin coupling network in this compound.
References
Validation & Comparative
A Comparative Analysis of 3-Ethyl-2,4,4-trimethylheptane and Isooctane as Fuel Components
In the quest for high-performance fuels, the molecular architecture of hydrocarbon components plays a pivotal role in determining their combustion characteristics. This guide provides a detailed comparison of 3-Ethyl-2,4,4-trimethylheptane and the well-established benchmark, isooctane (B107328) (2,2,4-trimethylpentane), for their potential application as fuel components. The analysis is targeted towards researchers and professionals in the fields of chemistry and fuel technology, offering a comprehensive overview of their properties, supported by experimental data and standardized testing protocols.
Physicochemical and Fuel Properties: A Comparative Overview
The performance of a hydrocarbon as a fuel component is dictated by a range of physical and chemical properties. Key among these are the octane (B31449) rating, which indicates a fuel's resistance to knocking, and the energy density, which relates to the energy released upon combustion. The following table summarizes the available data for this compound and isooctane.
| Property | This compound | Isooctane (2,2,4-trimethylpentane) |
| Molecular Formula | C12H26 | C8H18 |
| Molar Mass | 170.34 g/mol | 114.23 g/mol |
| Density | 0.76 g/cm³ (estimated) | 0.692 g/cm³ at 20°C |
| Boiling Point | 188 °C (estimated) | 99.3 °C |
| Research Octane Number (RON) | Data not available | 100 |
| Motor Octane Number (MON) | Data not available | 100 |
| Heat of Combustion | Data not available | -5461.3 kJ/mol |
Experimental Protocols for Fuel Property Determination
The standardized evaluation of fuel properties is crucial for ensuring reliable and comparable data. The following are the standard experimental methodologies for determining the key fuel performance indicators mentioned above.
Octane Number Determination (RON and MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.
-
ASTM D2699 (RON): This method determines the knock characteristics of motor fuels under relatively mild operating conditions. The engine is operated at a speed of 600 rpm with the intake air temperature maintained at 52°C. The compression ratio is adjusted until a standard level of knock is achieved. The octane number of the test fuel is then determined by comparing its knock intensity with that of primary reference fuels (mixtures of isooctane and n-heptane).
-
ASTM D2700 (MON): This method evaluates the anti-knock performance of fuels under more severe operating conditions, which are more representative of highway driving. The engine speed is higher at 900 rpm, and the intake air mixture is preheated to 149°C. The procedure for determining the octane number by comparison with primary reference fuels is similar to the RON test.
Heat of Combustion
The heat of combustion, or the energy released when a fuel is burned, is a critical measure of its energy content.
-
ASTM D240: This standard test method determines the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter. A known mass of the fuel is burned in a constant-volume bomb calorimeter filled with oxygen under pressure. The heat of combustion is calculated from the temperature rise of the water in the calorimeter jacket, after accounting for heat losses and other corrections.
Conceptual Relationship Between Alkane Structure and Octane Number
The molecular structure of an alkane has a profound impact on its octane number. Generally, for a given number of carbon atoms, a more branched structure leads to a higher octane number. This is because branched alkanes are more resistant to autoignition (knocking) than their straight-chain counterparts. The following diagram illustrates this general principle and the structural comparison between isooctane and this compound.
A Comparative Guide to the Combustion Efficiency of C12 Alkane Isomers
For Researchers, Scientists, and Drug Development Professionals
The combustion characteristics of C12 alkane isomers are of significant interest in the development of next-generation fuels and for understanding fundamental combustion processes. As key components in jet fuel and diesel surrogates, the isomeric structure of dodecane (B42187) plays a crucial role in determining its combustion efficiency, influencing parameters such as energy release, ignition properties, flame propagation, and pollutant formation. This guide provides an objective comparison of the combustion performance of n-dodecane and its branched isomers, supported by experimental data.
Data Summary
The following table summarizes key experimental data for the combustion of n-dodecane and the highly branched isomer, isododecane (2,2,4,6,6-pentamethylheptane).
| Combustion Parameter | n-Dodecane (Linear) | Isododecane (Branched) | Significance of Differences |
| Standard Enthalpy of Combustion (kJ/mol) | -8086.0 | Not explicitly found, but expected to be lower | Branched alkanes are more stable and thus release less energy upon combustion.[1][2] |
| Ignition Delay Time (IDT) | Generally shorter | Generally longer | Branching affects the low-temperature chemistry, leading to longer ignition delays in isododecane compared to n-dodecane.[3] |
| Laminar Flame Speed (cm/s) | ~38 (at 1 atm, 400K, Φ=1.1) | Data suggests it is a key parameter for surrogate fuels. | Flame speed is a critical parameter for engine design and performance. |
| Soot Formation (Soot Volume Fraction - SVF) | Lower | Higher | Highly branched isomers like isododecane show a non-linear increase in soot formation compared to their linear counterparts.[4] |
The Influence of Isomeric Structure on Combustion
The arrangement of carbon atoms in C12 alkane isomers significantly impacts their combustion behavior. This relationship can be visualized as a pathway from the molecular structure to the macroscopic combustion properties.
Caption: Logical flow from isomer structure to combustion properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of combustion parameters. Below are outlines of the standard experimental setups used to obtain the data presented in this guide.
Determination of Enthalpy of Combustion: Bomb Calorimetry
The heat of combustion is determined experimentally using a bomb calorimeter.
Methodology:
-
A precisely weighed sample of the C12 alkane isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored, and the maximum temperature reached is recorded.
-
The heat of combustion is calculated based on the temperature rise of the water and the known heat capacity of the calorimeter system.
Measurement of Ignition Delay Time: Shock Tube
Ignition delay time, the period between the attainment of a high temperature and pressure and the onset of combustion, is a critical parameter for engine design. It is typically measured using a shock tube.
Methodology:
-
A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.
-
The driven section is filled with a precisely prepared mixture of the C12 alkane isomer and an oxidizer (e.g., air).
-
The driver section is filled with a high-pressure inert gas (e.g., helium).
-
The diaphragm is ruptured, creating a shock wave that travels through the driven section, rapidly compressing and heating the fuel-oxidizer mixture.
-
The time between the passage of the shock wave and the detection of a combustion event (typically through pressure rise or light emission from radical species like OH*) is measured as the ignition delay time.
Measurement of Laminar Flame Speed: Constant Volume Combustion Chamber
Laminar flame speed is the velocity at which an unstretched, planar flame front propagates through a quiescent flammable mixture. A common method for its measurement is the constant volume combustion chamber.
Methodology:
-
A spherical, constant-volume vessel is filled with a homogeneous mixture of the C12 alkane isomer and an oxidizer at a known temperature and pressure.
-
The mixture is ignited at the center of the vessel by a spark.
-
A spherical flame propagates outwards.
-
The propagation of the flame is recorded using high-speed imaging, often employing the Schlieren technique to visualize the flame front.[5]
-
The flame radius as a function of time is measured from the images.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch (i.e., a planar flame).
The following diagram illustrates a typical experimental workflow for these measurements.
Caption: General workflow for experimental combustion analysis.
Conclusion
The isomeric structure of C12 alkanes has a profound impact on their combustion efficiency. Linear n-dodecane exhibits a higher heat of combustion and shorter ignition delay times compared to the highly branched isododecane. Conversely, isododecane demonstrates a higher tendency for soot formation. These differences are rooted in the fundamental chemical kinetics that govern their decomposition and oxidation pathways. For researchers and professionals in fuel development, understanding these structure-property relationships is paramount for designing fuels with tailored combustion characteristics to meet the demands of modern and future engine technologies.
References
A Comparative Guide to Gas Chromatographic Retention Times of Trimethylheptane Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and separation of chemical isomers are critical. This guide provides an objective comparison of the gas chromatography (GC) retention times of various trimethylheptane isomers, supported by experimental data. Understanding the elution behavior of these isomers is essential for developing robust analytical methods for quality control and impurity profiling.
Comparison of Kovats Retention Indices
The retention of trimethylheptane isomers on non-polar stationary phases is primarily influenced by their boiling points and molecular structures. Generally, more branched isomers exhibit weaker intermolecular forces and thus have lower boiling points, leading to shorter retention times. The Kovats Retention Index (RI) is a standardized measure that helps compare retention data across different systems.
The following table summarizes the Kovats Retention Indices for several trimethylheptane isomers on standard non-polar stationary phases.
| Isomer | Kovats Retention Index (RI) | Stationary Phase(s) | Reference(s) |
| 2,4,6-Trimethylheptane | 870 - 877.12 | Standard non-polar | [1] |
| 2,2,5-Trimethylheptane | 878 | Squalane | [2] |
| 2,4,4-Trimethylheptane | 889 | Squalane | [3] |
| 2,5,5-Trimethylheptane | 890 - 892 | Squalane, OV-101, Polydimethyl siloxane | [4] |
| 2,3,5-Trimethylheptane (threo) | 912.3 | Semi-standard non-polar | [5] |
| 2,3,4-Trimethylheptane | 933 - 934 | Standard non-polar, Semi-standard non-polar | [6] |
Experimental Protocols
While specific experimental conditions can vary, the following provides a general methodology for the GC analysis of trimethylheptane isomers based on typical procedures for hydrocarbon analysis.[7]
Objective: To separate and identify trimethylheptane isomers in a sample mixture.
Instrumentation:
-
Gas Chromatograph (GC): An instrument equipped with a capillary column and a Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis.[8]
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5ms), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[9]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for 5-10 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.[7][10] A temperature program is essential for achieving good separation of isomers with close boiling points.[8]
-
Carrier Gas Flow Rate: A constant flow rate of 1-2 mL/min.
-
Injection Mode: Split injection is typically used to avoid column overload, with a split ratio of 50:1 or 100:1.
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare individual standards of the expected trimethylheptane isomers in a volatile solvent like hexane (B92381) or pentane.
-
Create a mixed standard solution containing all isomers of interest to verify separation and retention times.
-
Dissolve or dilute the unknown sample in the same solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.
Data Analysis:
-
Inject the mixed standard to determine the retention time for each isomer under the specific analytical conditions. The elution order generally correlates with the boiling points of the isomers.[11]
-
Inject the unknown sample and compare the retention times of the peaks with those from the standard mixture for qualitative identification.
-
For quantitative analysis, create a calibration curve for each isomer using standards of known concentrations.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the GC analysis of trimethylheptane isomers.
Caption: A generalized workflow for the analysis of trimethylheptane isomers by Gas Chromatography.
References
- 1. 2,4,6-Trimethylheptane | C10H22 | CID 137658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 2,2,5-trimethyl- [webbook.nist.gov]
- 3. Heptane, 2,4,4-trimethyl- [webbook.nist.gov]
- 4. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]
- 5. 2,3,5-Trimethylheptane, threo | C10H22 | CID 6430990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Experimental and modeling investigation of the low-temperature oxidation of n-heptane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Mass Spectral Libraries for the Identification of 2,2,4-Trimethylpentane
For researchers, scientists, and professionals in drug development, accurate identification of chemical compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, with mass spectral libraries forming the backbone of confident compound identification. This guide provides an objective comparison of major mass spectral libraries for the identification of the branched-chain alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), a common organic solvent and a component of gasoline.
This comparison will focus on data from three prominent libraries: the National Institute of Standards and Technology (NIST) Mass Spectral Library, the Wiley Registry of Mass Spectral Data, and MassBank. By examining the mass spectral data for 2,2,4-trimethylpentane from these sources, this guide aims to highlight the similarities and potential discrepancies that can arise between libraries, emphasizing the importance of a multi-library approach for robust compound identification.
Mass Spectral Data Comparison for 2,2,4-Trimethylpentane
The electron ionization (EI) mass spectra of 2,2,4-trimethylpentane are characterized by a series of fragment ions, with the most stable fragments appearing as the most abundant peaks. A comparison of the major ions and their relative intensities as recorded in the NIST and MassBank libraries is presented below. While a direct spectrum from the Wiley Registry was not publicly accessible, its data is referenced in various chemical databases, suggesting its inclusion of 2,2,4-trimethylpentane.
| m/z | Putative Fragment | Ion Formula | NIST Relative Intensity (%) | MassBank (MoNA) Relative Intensity (%) |
| 41 | C3H5+ | Propyl cation | 58 | 65 |
| 43 | C3H7+ | Isopropyl cation | 75 | 80 |
| 57 | C4H9+ | tert-Butyl cation | 100 | 100 |
| 71 | C5H11+ | Pentyl cation | 15 | 25 |
| 99 | C7H15+ | Heptyl cation | 10 | 82 |
| 114 | C8H18+• | Molecular Ion | ~1 | Not prominent |
Note: The relative intensities from the NIST library are estimated from the digitized image of the spectrum. The MassBank of North America (MoNA) data is explicitly provided.
Experimental Protocols
The generation of reproducible electron ionization (EI) mass spectra is crucial for library matching. The following outlines a typical experimental protocol for analyzing a volatile branched-chain alkane like 2,2,4-trimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
A dilute solution of 2,2,4-trimethylpentane is prepared in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standardized energy to ensure that fragmentation patterns are consistent and comparable to library spectra.[1]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200.
-
Solvent Delay: A delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from entering the mass spectrometer.
4. Data Acquisition and Analysis:
-
The acquired mass spectrum of the chromatographic peak corresponding to 2,2,4-trimethylpentane is then compared against the entries in the NIST, Wiley, and MassBank libraries for identification. The comparison is based on a similarity score calculated by the instrument's software, which takes into account the presence and relative abundance of the major fragment ions.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing mass spectral library data for a given compound.
Caption: A flowchart outlining the process of comparing experimental mass spectra against multiple spectral libraries for compound identification.
Fragmentation Pathway of 2,2,4-Trimethylpentane
The fragmentation of 2,2,4-trimethylpentane upon electron ionization leads to the formation of several characteristic carbocations. The following diagram illustrates the primary fragmentation pathways that result in the most abundant ions observed in the mass spectrum.
Caption: A simplified diagram showing the formation of major fragment ions from the molecular ion of 2,2,4-trimethylpentane.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Ethyl-2,4,4-trimethylheptane
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the two most prevalent analytical techniques for the quantification of volatile branched alkanes like 3-Ethyl-2,4,4-trimethylheptane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, the principles and protocols for analyzing volatile organic compounds (VOCs) and hydrocarbons are directly applicable.[1][2][3]
Overview of Analytical Techniques
Gas chromatography (GC) is the standard technique for separating and analyzing volatile compounds.[1][2] The choice of detector is critical and determines the method's sensitivity, selectivity, and cost.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds, particularly hydrocarbons.[3][4] The FID detector combusts the eluted compounds in a hydrogen flame, generating an electrical current proportional to the mass of carbon atoms.[4][5] It is known for its reliability, wide linear range, and cost-effectiveness.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection and identification capabilities of mass spectrometry.[7] After separation, molecules are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.[7] This provides not only quantification but also structural information, allowing for definitive compound identification.[7][8] GC-MS offers superior sensitivity and selectivity compared to GC-FID, making it ideal for complex matrices or trace-level analysis.[9]
Performance Comparison
The following table summarizes typical performance characteristics for the analysis of volatile hydrocarbons using GC-FID and GC-MS. These values are representative and can vary based on the specific instrument, sample matrix, and method optimization.
| Parameter | GC-FID | GC-MS | Comments |
| Selectivity | Low to Moderate | High | GC-MS can distinguish between co-eluting compounds by analyzing their unique mass spectra.[9] GC-FID relies solely on retention time for identification. |
| Sensitivity (LOD/LOQ) | Good (ppm range) | Excellent (ppb to ppt (B1677978) range) | GC-MS is significantly more sensitive, making it suitable for trace analysis.[4][9] LODs for VOCs can be in the low mg/kg range.[10][11] |
| Primary Application | Quantitative Analysis | Quantitative & Qualitative Analysis | GC-MS provides definitive identification, often considered a "gold standard" for forensic and environmental analysis.[8] GC-FID is a workhorse for routine quantification.[12] |
| Linearity | Excellent (Wide dynamic range) | Good to Excellent | Both techniques show good linearity, but FID is often noted for its exceptionally wide linear range.[3] |
| Robustness | High | Moderate | FID is a simpler, more rugged detector, less prone to contamination from complex sample matrices.[6] |
| Cost (Initial & Running) | Lower | Higher | The complexity of the mass spectrometer makes GC-MS systems more expensive to purchase and maintain.[9] |
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below. These are generalized protocols that should be optimized and validated for specific applications.
For liquid samples, a direct injection following dilution in a suitable solvent (e.g., hexane, pentane) is common.[13] For solid or complex matrices, sample preparation may involve:
-
Headspace (HS) or Solid-Phase Microextraction (SPME): These techniques are used to sample volatile analytes from a solid or liquid matrix without extracting the entire sample, reducing matrix interference.[8][10][11]
-
Liquid-Liquid Extraction: Using a non-polar solvent to extract the analyte from an aqueous sample.[14]
-
Solvent Extraction: For solid samples, using methods like Soxhlet or sonication to extract compounds of interest.[14]
This method allows for both the quantification and positive identification of the target analyte.
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a HP5-MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for hydrocarbon analysis.[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Mode: Splitless or Split (e.g., 20:1), depending on analyte concentration.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Acquisition Mode: Can be run in Full Scan mode (e.g., m/z 40-400) for identification and method development. For higher sensitivity and routine quantification, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions for this compound.
-
-
Quantification: Based on the integrated peak area from the extracted ion chromatogram of a quantifier ion. Calibration curves are generated using certified reference standards.[15]
This method is ideal for high-throughput, routine quantification when the analyte's identity is already confirmed.
-
System: Gas Chromatograph with a Flame Ionization Detector.
-
Column: Same as GC-MS (e.g., HP-5, DB-5, or similar non-polar column).[17]
-
Carrier Gas: Helium, Hydrogen, or Nitrogen at an appropriate flow rate (e.g., 1.5-3 mL/min).[17]
-
Injector:
-
Mode: Split (e.g., 50:1) to handle higher concentrations and prevent peak broadening.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program: Same as GC-MS to allow for comparison of retention times.
-
FID Detector Parameters:
-
Quantification: Based on the integrated peak area. External or internal standard calibration is used to determine the concentration.[18]
Visualization of Method Validation Workflow
The validation of any analytical method is crucial to ensure reliable results. The diagram below illustrates a typical workflow for validating and comparing the GC-MS and GC-FID methods described.
Conclusion
The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific analytical requirements.
-
GC-FID is a cost-effective, robust, and reliable method for routine quantitative analysis, particularly when dealing with relatively clean samples where the identity of the analyte is not .[4][12]
-
GC-MS is the superior choice when high sensitivity and selectivity are required.[9] Its ability to provide structural information makes it indispensable for identifying unknown compounds, analyzing complex matrices, and for applications requiring definitive confirmation, such as in regulatory or research settings.[7][8]
For many laboratories, a practical approach involves using GC-MS for method development, compound identification, and the analysis of challenging samples, while employing GC-FID for higher-throughput, routine quantitative tasks once the method is established.[12]
References
- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. quora.com [quora.com]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. env.go.jp [env.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of 3-Ethyl-2,4,4-trimethylheptane by Quantitative NMR (qNMR)
In the realm of chemical analysis, particularly within the pharmaceutical and fine chemical industries, the accurate determination of purity is a critical aspect of quality control and product validation. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography (GC) for the purity assessment of 3-Ethyl-2,4,4-trimethylheptane, a branched alkane. This document outlines the experimental protocol for qNMR, presents a comparative data summary, and illustrates the workflow and logical relationships using diagrams.
The Power of qNMR in Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its direct and accurate measurement capabilities.[1][2] Unlike chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are relative methods requiring a certified reference standard of the same compound for precise quantification, qNMR is a direct method.[1][3] The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[4][5] This allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[1][6]
Key advantages of qNMR include:
-
Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte for purity determination.[1][3]
-
High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values, with relative standard deviations often below 1%.[4][7]
-
Structural Elucidation: In a single experiment, qNMR provides not only quantitative data but also valuable structural information about the analyte and any impurities present.[1]
-
Versatility: A single internal standard can be employed for the quantification of a diverse range of compounds.[1]
-
Speed: The development and execution of a qNMR method can often be faster than establishing and running a new chromatographic method.[1]
Comparison with Gas Chromatography (GC)
While qNMR offers significant benefits, Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a conventional and powerful technique for the analysis of volatile compounds like this compound.[8][9][10] The choice between these methods often hinges on the specific analytical requirements, the nature of potential impurities, and the desired level of accuracy.
The following table summarizes a typical comparison of purity data for this compound as determined by qNMR and GC-FID. It is important to recognize that actual results may vary depending on the specific instrumentation, experimental conditions, and the nature of the sample batch.
| Analytical Method | Purity (%) | Key Advantages | Key Disadvantages |
| ¹H qNMR | >99% (Typical) | Highly accurate and precise, provides structural information, direct method not requiring an analyte-specific standard.[1][2][4] | Lower sensitivity compared to GC-FID, higher initial instrumentation cost.[11] |
| GC-FID | >99% (Typical) | High sensitivity and specificity for volatile compounds, robust and widely available.[9][10] | Requires a reference standard of the analyte for accurate quantification, potential for thermal degradation of unstable compounds.[8] |
Experimental Protocols
¹H qNMR Purity Assessment of this compound
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard 30° pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is recommended to ensure full relaxation of all protons.[1]
-
Relaxation Delay (d1): A minimum of 5 times the longest T₁ relaxation time of the signals of interest. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): 16 to 64 scans are typically adequate to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[1]
-
Spectral Width (sw): A spectral width that encompasses all signals of interest (e.g., -2 to 12 ppm).[1]
4. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.[1]
-
Manually phase the spectrum to ensure all peaks are correctly phased.
-
Apply a baseline correction to ensure accurate integration.[1]
-
Integrate well-resolved signals for both the analyte and the internal standard. For this compound, the signals corresponding to the methyl or methylene (B1212753) protons that are free from overlap should be chosen. For Maleic acid, the signal for the two olefinic protons is used.[1]
-
The purity of the analyte is calculated using the following equation:[12]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected signal of the analyte
-
I_IS = Integral of the selected signal of the internal standard
-
N_analyte = Number of protons for the integrated analyte signal
-
N_IS = Number of protons for the integrated internal standard signal
-
M_analyte = Molecular weight of the analyte (170.33 g/mol )[13]
-
M_IS = Molecular weight of the internal standard (Maleic acid: 116.07 g/mol )
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Process and Comparison
Diagrams can aid in understanding the experimental workflows and the logical relationships in the comparison of these analytical techniques.
Conclusion
For the highly accurate and precise quantification of this compound, qNMR stands out as a primary method, offering direct measurement without the need for a specific reference standard of the analyte.[1][2] It is also a non-destructive technique, which allows for the sample to be recovered for further analyses if necessary.[6] While GC is a highly sensitive and robust method for volatile compounds, its reliance on analyte-specific reference standards for accurate quantification makes it a relative method. The choice between qNMR and GC will ultimately depend on the specific goals of the analysis, available instrumentation, and the need for structural information in addition to purity data. For definitive purity assessment and certification of reference materials, qNMR is an increasingly preferred methodology in the scientific community.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Unambiguous Structural Confirmation: A Guide to Cross-Validating GC-MS and NMR Data
For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research and development.[1] While individual analytical techniques provide substantial data, a higher degree of confidence in structural assignments is achieved by cross-validating data from orthogonal methods—techniques that rely on different physicochemical principles.[2][3][4] This guide provides a comparative overview of two powerful and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural confirmation of small molecules.[1][2][5]
The integration of NMR and MS data offers a more comprehensive understanding than either technique alone.[5][6] NMR spectroscopy excels at defining the detailed connectivity of atoms and the stereochemistry of a molecule, essentially providing a blueprint of the carbon-hydrogen framework.[1][5][7] In contrast, GC-MS provides the molecular weight and elemental composition through mass analysis, along with a characteristic fragmentation pattern that serves as a molecular fingerprint.[1][8][9] By combining these orthogonal datasets, researchers can build a complete and validated picture of a molecule's structure.[5][10]
Data Presentation: A Comparative Summary
The following table summarizes the quantitative and qualitative data obtained from GC-MS and NMR analysis, highlighting the complementary nature of these two techniques for structural elucidation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Cross-Validation Point |
| Identity Confirmation | Provides the molecular weight of the parent ion and a characteristic fragmentation pattern that serves as a molecular fingerprint.[8][9] | Provides detailed structural information through chemical shifts (¹H, ¹³C) and coupling constants, confirming the connectivity of atoms and the carbon-hydrogen framework.[5][7][8] | The molecular structure determined by NMR must be consistent with the molecular weight and fragmentation patterns observed in MS.[8][9] |
| Purity Assessment (%) | Provides relative purity based on the peak area percentage of the main component in the chromatogram. Quantification is possible with a certified reference standard.[8] | Quantitative ¹H NMR (qNMR) using an internal standard allows for a highly accurate determination of absolute purity without requiring a reference standard of the analyte.[8] | Purity values from both techniques should be in agreement. Discrepancies may indicate the presence of impurities not detectable by one method (e.g., non-volatile impurities in GC-MS). |
| Sensitivity | High sensitivity, with detection levels typically in the picomole (pM) to femtomole range.[11] | Lower sensitivity compared to MS, with detection typically at nanomole (nM) concentrations.[11][12] | GC-MS is ideal for detecting trace-level components, while NMR is suited for analyzing the major components of a sample.[10] |
| Sample State & Volatility | Best suited for volatile and semi-volatile compounds. Non-volatile compounds often require chemical derivatization to increase their volatility.[13][14] | Analysis is performed on samples dissolved in a suitable deuterated solvent. Not limited by the analyte's volatility. | The combined use allows for the characterization of a wider range of compounds, including complex mixtures with both volatile and non-volatile components. |
| Sample Consumption | Destructive technique; the sample is consumed during ionization.[6] | Non-destructive technique; the sample can be recovered after analysis.[6] | The non-destructive nature of NMR allows the same sample to be subsequently analyzed by GC-MS or other techniques. |
| Structural Information | Provides molecular formula (from high-resolution MS) and information about substructures based on fragmentation patterns. | Provides unambiguous information on atom connectivity (through-bond correlations), spatial proximity of atoms (through-space correlations), and stereochemistry.[7][15][16] | NMR confirms the structural fragments suggested by MS fragmentation, and MS confirms the molecular weight of the structure proposed by NMR. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality data for cross-validation.
Protocol 1: GC-MS Analysis for Structural Fingerprinting
This protocol outlines the typical steps for analyzing a purified small molecule using GC-MS.
-
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve approximately 1 mg of the purified solid sample in 1 mL of a high-purity volatile solvent (e.g., acetone, dichloromethane).[14][17] Liquid samples should be diluted to a similar concentration.[14]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[14]
-
Derivatization (if necessary): For compounds with polar functional groups (e.g., -OH, -NH, -COOH) that are not sufficiently volatile, perform a derivatization step (e.g., silylation) to make them amenable to GC analysis.[13][14]
-
Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[18]
-
-
Instrumental Parameters:
-
The following are typical starting parameters that should be optimized for the specific analyte and instrument.[18]
-
GC System:
-
Injection Mode: Split (e.g., 50:1 ratio) for concentrated samples or Splitless for trace analysis.[18]
-
Injector Temperature: 250°C to ensure rapid volatilization.[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][18]
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.[18]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2]
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the molecular ion peak (M+.) to determine the molecular mass.
-
Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) for preliminary identification.
-
Use high-resolution MS to determine the elemental composition.
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol describes the preparation and analysis of a sample for detailed structural determination using a suite of NMR experiments.
-
Sample Preparation:
-
Purity Check: Ensure the sample is of high purity (>95%) to avoid complications from impurity signals in the spectra.[7]
-
Sample Weighing: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to ensure the compound is fully dissolved and solvent signals do not overlap with key analyte resonances.[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Experiments:
-
Acquire a standard set of 1D and 2D NMR spectra to build the molecular structure piece by piece.
-
1D NMR:
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds, revealing proton-proton spin systems.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J-coupling).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different structural fragments.[15]
-
-
-
Data Analysis:
-
Integrate the information from all spectra to assemble structural fragments.
-
Use HMBC correlations to link these fragments together.
-
Confirm the proposed structure by ensuring it is consistent with all observed chemical shifts, coupling constants, and correlations.
-
Workflow for Cross-Validation
The true analytical power is realized when the datasets from GC-MS and NMR are integrated. The following diagram illustrates the logical workflow for this cross-validation process.
In practice, this workflow involves a synergistic feedback loop. For instance, the molecular formula derived from high-resolution MS provides a crucial constraint for assembling the structural fragments identified by NMR.[9] Conversely, the functional groups and connectivity revealed by NMR can explain the specific fragmentation patterns observed in the mass spectrum, reinforcing the proposed structure.[9] This reciprocal confirmation between two orthogonal techniques provides a robust and defensible structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. memphis.edu [memphis.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Branched Alkanes
For researchers, scientists, and professionals in drug development, the efficient synthesis of branched alkanes is a critical aspect of molecular design and construction. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of key laboratory and industrial methods for synthesizing branched alkanes, supported by experimental data and detailed protocols.
Performance Comparison of Synthesis Routes
The selection of an appropriate synthetic method for branched alkanes depends on various factors, including the desired structure, scale of the reaction, and available starting materials. The following table summarizes the quantitative performance of several common synthesis routes. It is important to note that yields and selectivity are highly dependent on the specific substrates, catalysts, and reaction conditions.
| Synthesis Route | Typical Substrates | Typical Products | Reported Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Corey-House Synthesis | Alkyl halides, Lithium dialkylcuprates | Unsymmetrical and branched alkanes | High (often >80%) | High, favors cross-coupling | Versatile for unsymmetrical alkanes, good for tertiary centers.[1][2] | Requires preparation of organolithium and cuprate (B13416276) reagents.[3] |
| Grignard Reaction | Alkyl/Aryl halides, Carbonyl compounds | Alcohols (precursors to alkanes) | Variable (70-85% for reagent formation) | Good, but side reactions possible | Widely applicable, readily available starting materials. | Sensitive to moisture and protic solvents; Wurtz coupling is a common side reaction. |
| Wurtz Reaction | Alkyl halides | Symmetrical alkanes | Moderate to low | Poor for unsymmetrical alkanes (forms mixtures).[4][5] | Simple procedure for symmetrical alkanes. | Limited to symmetrical alkanes, side reactions (elimination) are common.[4] |
| Catalytic Isomerization | n-Alkanes (e.g., n-heptane) | Branched isomers (isoalkanes) | Conversion: 74-91%, Isomer Yield: 58-68% | High for isomers (up to 91%) | High atom economy, suitable for bulk production.[6] | Requires specific catalysts and high temperatures; cracking can be a side reaction. |
| Hydrocracking | Long-chain paraffins, Waxes | Shorter, branched alkanes | Diesel yield up to 80% | Moderate, produces a range of products | Can utilize heavy hydrocarbon feedstocks. | Requires high pressure and temperature, complex product mixture. |
| Friedel-Crafts Alkylation | Aromatics, Alkenes/Alkyl halides | Alkylated aromatics (can be hydrogenated) | High (e.g., Cumene >99%) | High for mono-alkylation with proper conditions | Important industrial method for specific branched structures.[7] | Risk of polyalkylation and carbocation rearrangements.[8] |
| Kolbe Electrolysis | Carboxylic acid salts | Symmetrical alkanes | Faradaic efficiency ~60% | Good for symmetrical products from a single acid.[9] | Can generate alkanes from bio-based carboxylic acids. | Limited to symmetrical alkanes from a single precursor; mixtures form with multiple acids.[10] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful synthesis of branched alkanes. Below are protocols for key laboratory-scale methods.
Corey-House Synthesis: Preparation of 2-Methylhexane
This protocol describes the synthesis of an unsymmetrical alkane, 2-methylhexane, using a Gilman reagent.
Step 1: Formation of the Gilman Reagent (Lithium diisopropylcuprate)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium metal to anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath and slowly add a solution of 2-bromopropane (B125204) in anhydrous diethyl ether.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to form isopropyllithium (B161069).
-
In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at -78 °C (dry ice/acetone (B3395972) bath).
-
Slowly transfer the isopropyllithium solution to the copper(I) iodide suspension via a cannula.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to form a clear solution of lithium diisopropylcuprate.
Step 2: Coupling Reaction
-
Cool the Gilman reagent solution to 0 °C.
-
Slowly add a solution of 1-bromobutane (B133212) in anhydrous diethyl ether to the stirred Gilman reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation to obtain the crude 2-methylhexane.
-
Purify the product by fractional distillation.
Grignard Reaction followed by Dehydration and Hydrogenation: Synthesis of 2,3-Dimethylbutane
This three-step procedure illustrates the synthesis of a branched alkane from a ketone and an alkyl halide.[11]
Step 1: Grignard Reagent Formation and Reaction with Acetone
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (isopropylmagnesium bromide). Maintain a gentle reflux.
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2,3-dimethyl-2-butanol (B1346969).
Step 2: Dehydration of the Alcohol
-
Place the crude 2,3-dimethyl-2-butanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Heat the mixture to distill the resulting alkene (2,3-dimethyl-2-butene).
Step 3: Hydrogenation of the Alkene
-
Dissolve the collected 2,3-dimethyl-2-butene (B165504) in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by distillation to obtain the final product, 2,3-dimethylbutane.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in several of the discussed synthesis routes.
References
- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. What is Corey-house reaction? In what way is it superior to Wurtz rea - askIITians [askiitians.com]
- 5. Write the preparation of alkanes by Wurtz and Corey-House reaction... [askfilo.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 10. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Analysis of 3-Ethyl-2,4,4-trimethylheptane and Other C12 Hydrocarbon Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties with Supporting Experimental Data
In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the selection of appropriate hydrocarbon solvents and intermediates is critical. C12 hydrocarbons, with their diverse isomeric structures, offer a range of physicochemical properties that can significantly influence reaction kinetics, purification processes, and formulation characteristics. This guide provides a detailed comparison of 3-Ethyl-2,4,4-trimethylheptane with other representative C12 hydrocarbon isomers, including the linear n-dodecane, the highly branched 2,2,4,6,6-pentamethylheptane (B104275) (isododecane), and the cyclic cyclododecane (B45066). The data presented is intended to assist researchers in making informed decisions based on objective, experimentally determined properties.
Comparative Physicochemical Properties of C12 Hydrocarbons
The structural variations among C12 hydrocarbon isomers lead to distinct differences in their physical properties. These properties are crucial for applications ranging from use as solvents and reaction media to their role as building blocks in organic synthesis. The following table summarizes key quantitative data for this compound and its comparators.
| Property | This compound | n-Dodecane | 2,2,4,6,6-Pentamethylheptane | Cyclododecane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₄ |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 | 170.34 | 168.32 |
| Boiling Point (°C) | 182 (for 3-ethyl-2,4,4-trimethylhexane)[1] | 215-217[2] | 177-178[3] | 247[4] |
| Melting Point (°C) | No Data Available | -9.6[5] | -81[6] | 59-61[4][7] |
| Density (g/cm³) | 0.777 (for 3-ethyl-2,4,4-trimethylhexane)[1] | 0.75 at 25°C[5] | 0.74 at 15°C[6] | 0.8 at 20°C[4] |
| Viscosity (mPa·s) | No Data Available | 1.34 at 25°C[8] | 1.8 at 20°C[6] | No Data Available |
| Water Solubility | Insoluble (expected) | Immiscible | Almost insoluble[6] | 16 µg/L at 20°C[7][9] |
Note on this compound Data: The boiling point and density data presented are for 3-ethyl-2,4,4-trimethylhexane (B14558156), which is a C11 hydrocarbon. This is likely a typographical error in the source, and the data is presented here as the closest available approximation for the C12 analogue. Further experimental verification is recommended.
Logical Relationship of Compared C12 Hydrocarbons
The following diagram illustrates the structural classification of the C12 hydrocarbons discussed in this guide.
Caption: Structural classification of the compared C12 hydrocarbons.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of C12 hydrocarbon properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for this determination, especially with small sample volumes, is the micro method or Thiele tube method.[3]
Procedure:
-
A small amount (a few milliliters) of the hydrocarbon sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is then attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature increases, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the temperature is allowed to fall slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.
Determination of Density
The density of a liquid can be determined using several methods, including the use of a pycnometer or a hydrometer. The pycnometer method is highly accurate.
Procedure (Pycnometer Method):
-
A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
The pycnometer is then filled with the hydrocarbon sample, ensuring no air bubbles are present.
-
The filled pycnometer is then weighed again.
-
The mass of the hydrocarbon is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the hydrocarbon by the known volume of the pycnometer.
Determination of Viscosity
Viscosity, a measure of a fluid's resistance to flow, can be determined using various types of viscometers. A common method for liquids with relatively low viscosity is the capillary viscometer.
Procedure (Capillary Viscometer):
-
A known volume of the hydrocarbon sample is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.
-
The liquid is drawn up into the upper bulb of the viscometer by suction.
-
The suction is then removed, and the time taken for the liquid to flow between two marked points on the capillary is measured accurately.
-
The kinematic viscosity is then calculated using the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Determination of Water Solubility
The solubility of hydrocarbons in water is typically very low. A common method to determine this is through a shake-flask method followed by chromatographic analysis.
Procedure:
-
An excess amount of the hydrocarbon is added to a known volume of deionized water in a sealed flask.
-
The mixture is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully withdrawn, ensuring no entrainment of the hydrocarbon phase.
-
The concentration of the dissolved hydrocarbon in the aqueous sample is then determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).
Conclusion
The choice of a C12 hydrocarbon for a specific application in research and drug development is a multifaceted decision that depends on a thorough understanding of its physicochemical properties. This guide highlights that while sharing the same molecular formula, isomers such as this compound, n-dodecane, 2,2,4,6,6-pentamethylheptane, and cyclododecane exhibit a wide range of boiling points, melting points, densities, and viscosities. The linear n-dodecane has the highest boiling point among the acyclic isomers presented, a consequence of its larger surface area and stronger van der Waals forces. In contrast, the highly branched 2,2,4,6,6-pentamethylheptane has a significantly lower boiling point and melting point, which can be advantageous in applications requiring higher volatility or lower temperature handling. Cyclododecane, with its rigid cyclic structure, has a notably high melting point, making it a solid at room temperature. While experimental data for this compound is limited, the available information suggests its properties fall between those of linear and highly branched isomers. Researchers are encouraged to consider these trade-offs and utilize the provided experimental protocols to verify properties for their specific needs, ensuring optimal outcomes in their scientific endeavors.
References
- 1. 3-ethyl-2,4,4-trimethylhexane [stenutz.eu]
- 2. 3-Ethyl-2,2,5-trimethyloctane | C13H28 | CID 57491121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 4. Cyclododecane | CAS#:294-62-2 | Chemsrc [chemsrc.com]
- 5. Isododecane CAS#: 31807-55-3 [m.chemicalbook.com]
- 6. haltermann-carless.com [haltermann-carless.com]
- 7. CYCLODODECANE | 294-62-2 [chemicalbook.com]
- 8. This compound | C12H26 | CID 19844449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkema.com [arkema.com]
Illustrative Inter-laboratory Comparison of 3-Ethyl-2,4,4-trimethylheptane Analysis
Disclaimer: Publicly available inter-laboratory comparison or proficiency testing data specifically for 3-Ethyl-2,4,4-trimethylheptane is limited. The following guide is an illustrative example based on typical performance characteristics and established methodologies for the analysis of branched hydrocarbons and other volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is hypothetical but reflects realistic expectations for a multi-laboratory study.
This guide provides an objective comparison of hypothetical laboratory performance for the analysis of this compound. It is intended for researchers, scientists, and drug development professionals who rely on accurate and reproducible analytical data. The document includes a summary of quantitative performance data, a detailed experimental protocol for a common analytical method, and a workflow diagram.
Data Presentation
The performance of five hypothetical laboratories in quantifying this compound is summarized in Table 1. The study involves the analysis of a prepared sample with a known reference concentration of 50 µg/mL. Key performance metrics include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, precision (expressed as Relative Standard Deviation, %RSD), and a Z-score to evaluate accuracy against the consensus value. A Z-score between -2 and +2 is generally considered a satisfactory performance[1].
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 |
| Mean Reported Concentration (µg/mL) | 48.5 | 51.2 | 49.5 | 53.8 | 47.1 |
| Recovery (%) | 97.0 | 102.4 | 99.0 | 107.6 | 94.2 |
| Precision (%RSD, n=3) | 3.5 | 4.1 | 3.8 | 5.2 | 4.5 |
| LOD (µg/mL) | 0.5 | 0.4 | 0.5 | 0.6 | 0.45 |
| LOQ (µg/mL) | 1.5 | 1.2 | 1.5 | 1.8 | 1.4 |
| Z-score * | -0.75 | 0.60 | -0.25 | 1.90 | -1.45 |
*Z-scores are calculated based on the consensus mean of the reported concentrations from all participating laboratories.
Experimental Protocols
A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative example of the techniques employed in the analysis of volatile hydrocarbons.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To isolate this compound from the sample matrix and prepare it for GC-MS analysis.
-
Procedure:
-
Pipette 1.0 mL of the sample into a 15 mL glass vial.
-
Add an internal standard solution (e.g., Toluene-d8 at 50 µg/mL) to correct for extraction efficiency and instrumental variability.
-
Add 2.0 mL of a suitable organic solvent, such as hexane (B92381) or pentane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. If an emulsion forms, the sample may be centrifuged at 2000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To chromatographically separate this compound from other components and to identify and quantify it using mass spectrometry.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable for hydrocarbon analysis.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
Quantification Ions: Specific ions for this compound would be selected based on its mass spectrum (e.g., molecular ion and characteristic fragment ions).
-
3. Calibration and Quantification
-
Objective: To establish a calibration curve for the accurate quantification of the analyte.
-
Procedure:
-
Prepare a series of calibration standards of this compound in the same solvent used for extraction (e.g., hexane) at concentrations ranging from the LOQ to a level exceeding the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a coefficient of determination (r²) ≥ 0.995 is typically required.
-
The concentration of this compound in the samples is then calculated using the regression equation from the calibration curve.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial sample distribution to the final performance evaluation.
References
A Researcher's Guide to Certified Reference Materials for Branched Alkane Analysis
For scientists and professionals in drug development and various research fields, the accurate analysis of branched alkanes is crucial. These compounds are fundamental in petrochemical analysis, environmental testing, and as building blocks in pharmaceutical synthesis. The reliability of such analyses hinges on the quality of certified reference materials (CRMs). This guide provides an objective comparison of commercially available CRMs for two common branched alkanes, isooctane (B107328) (2,2,4-trimethylpentane) and 2-methylhexane (B165397), from leading suppliers. The comparison is based on the information provided in their Certificates of Analysis (CoA), highlighting key quality and certification metrics.
Comparison of Certified Reference Materials
The selection of a suitable CRM is a critical step in ensuring the accuracy and traceability of analytical measurements.[1][2][3] Key factors to consider include the certified purity, the associated uncertainty, and the accreditation of the manufacturer. The following tables summarize the specifications for isooctane and 2-methylhexane CRMs from prominent suppliers.
Table 1: Comparison of Isooctane (2,2,4-Trimethylpentane) Certified Reference Materials
| Supplier | Product Name/Number | Certified Purity (%) | Uncertainty (%) | Accreditations | Traceability |
| Sigma-Aldrich | 2,2,4-Trimethylpentane (Isooctane) Pharmaceutical Secondary Standard | Lot-specific (example provided) | Lot-specific (example provided) | ISO 17034, ISO/IEC 17025[4] | To USP, EP, and BP primary standards |
| CPAChem | Iso-octane CAS:540-84-1 EC:208-759-1 | Lot-specific | Lot-specific | ISO 17034, ISO/IEC 17025, ISO 9001[5] | Traceable to SI units |
| LGC Standards | Isooctane Blank | Not applicable (blank matrix) | Not applicable | ISO/IEC 17025, ISO 17034[6] | Verified against NIST SRM (when available)[6] |
| JRC | ISOOCTANE (purity) IRMM-442 | 99.89 | ± 0.04 | N/A | N/A |
Table 2: Comparison of 2-Methylhexane Certified Reference Materials
| Supplier | Product Name/Number | Certified Purity (%) | Uncertainty (%) | Accreditations | Traceability |
| Advent Chembio | 2-Methylhexane GC Standard | Not specified | Not specified | Not specified | Not specified |
| CPAChem | Methylcyclohexane CAS:108-87-2 EC:203-624-3 (as an example of a branched alkane) | 99.5 | ± 0.1 | ISO 17034, ISO/IEC 17025, ISO 9001[2][7] | Traceable to SI units[2] |
Note: Data is based on publicly available information and may vary between specific lots. Users should always refer to the Certificate of Analysis provided with the specific CRM lot.
Experimental Protocol: Analysis of High-Purity Isooctane by Capillary Gas Chromatography
A standardized method for the analysis of high-purity isooctane is outlined in ASTM D2268.[8][9][10] This method is suitable for determining the hydrocarbon impurities in isooctane used as a primary reference standard for octane (B31449) number determination.
Objective: To determine the purity of isooctane and quantify hydrocarbon impurities using capillary gas chromatography with a flame ionization detector (GC-FID).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column and a flame ionization detector (FID).
-
Column: A high-resolution capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen of high purity.
-
Injector: Split/splitless injector.
-
Data System: A chromatography data system for peak integration and analysis.
Procedure:
-
Instrument Setup:
-
Set the oven temperature program to achieve separation of all expected impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).
-
Optimize the carrier gas flow rate.
-
-
Sample Preparation:
-
The CRM is typically provided in a sealed ampoule and can be used directly.
-
-
Injection:
-
Inject a small, precise volume of the isooctane CRM into the GC.
-
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the isooctane peak and any impurity peaks based on their retention times.
-
Calculate the area of each peak.
-
Determine the concentration of each impurity and the purity of the isooctane by area percent normalization.
-
Visualizing the Workflow and Logic
To better understand the process of selecting and using a CRM for branched alkane analysis, the following diagrams illustrate the key decision-making pathways and experimental workflow.
References
- 1. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 2. cpachem.com [cpachem.com]
- 3. altusscience.com [altusscience.com]
- 4. 2,2,4-トリメチルペンタン(イソオクタン) Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. Iso-octane CAS:540-84-1 EC:208-759-1 [cpachem.com]
- 6. Isooctane Blank | CAS 540-84-1 | LGC Standards [lgcstandards.com]
- 7. Methylcyclohexane CAS:108-87-2 EC:203-624-3 [cpachem.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D2268 – Analysis of High-Purity n-Heptane and Isooctane [applications.wasson-ece.com]
Safety Operating Guide
Proper Disposal of 3-Ethyl-2,4,4-trimethylheptane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 3-Ethyl-2,4,4-trimethylheptane, it is imperative to assume it is a flammable liquid. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
| Protective Equipment | Specifications and Procedures |
| Eye Protection | Wear chemical safety goggles or a full-face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| General Hygiene | Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. |
Crucially, eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and electrical sparks.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from heat, direct sunlight, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information regarding the composition and volume of the waste.
-
Complete all necessary waste disposal paperwork as required by your institution and regulatory bodies.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste, following the procedures outlined above.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for 3-Ethyl-2,4,4-trimethylheptane
Hazard Summary
Based on similar chemical structures, 3-Ethyl-2,4,4-trimethylheptane should be handled as a substance with the following potential hazards:
-
Flammable Liquid: Poses a fire risk when exposed to ignition sources.
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[1]
-
Skin Irritation: May cause skin irritation upon contact.
-
Dizziness and Drowsiness: Vapors may cause drowsiness or dizziness.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following equipment.[1]
| PPE Category | Item | Standard/Material | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Must be worn with side shields. A face shield is recommended when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® | For incidental contact, nitrile gloves are suitable. For prolonged contact or immersion, Viton® gloves are preferred. Always inspect gloves for damage before use and change them frequently.[1] |
| Body Protection | Flame-Retardant Laboratory Coat | Nomex® or treated cotton | Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Organic Vapor Cartridges | Not generally required for small-scale use in a properly functioning chemical fume hood. A risk assessment should be conducted for large-scale work or work outside a fume hood to determine if respiratory protection is necessary.[1] |
| Footwear | Closed-toe Shoes | Non-porous material | Shoes must protect the entire foot from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1]
Preparation
-
Gather Materials: Assemble all necessary equipment, including glassware, stirring apparatus, and spill control materials (e.g., absorbent pads, sand).[1]
-
Inspect Equipment: Ensure all equipment is in good working order and free from contaminants.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]
Handling the Chemical
-
Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.[1]
-
Grounding and Bonding: When transferring the liquid, ground and bond containers to prevent the buildup of static electricity, which could serve as an ignition source.
-
Avoid Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and any spark-producing equipment.[1][2]
-
Heating: If heating is required, it must be conducted using a safe source like a heating mantle or water bath, never an open flame.[1]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of flammable vapors.[2][3]
Post-Handling
-
Decontamination: Wipe down the work surface with a suitable solvent, followed by a thorough cleaning with soap and water.[1]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and safety hazards.
Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[3]
-
The container must be made of a material compatible with flammable hydrocarbons and have a secure, tight-fitting lid.[4][5]
-
Do not mix this waste with other waste streams, especially incompatible chemicals like oxidizing agents.[4]
-
-
Solid Waste:
-
Collect any solid materials contaminated with the chemical (e.g., gloves, absorbent pads, filter paper) in a separate, clearly labeled hazardous waste bag or container.[1]
-
Labeling and Storage
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume.[5]
-
Storage: Store sealed waste containers in a designated satellite accumulation area (SAA). This area must be cool, dry, well-ventilated, and away from direct sunlight and ignition sources.[4] Use secondary containment to prevent the spread of potential spills.[3][6]
Final Disposal
-
Manifest: Complete all required hazardous waste manifests or tags in accordance with your institution's and local regulations.[4]
-
Pickup: Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Prohibited Disposal: Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[4]
Emergency Procedures
-
Spill:
-
Fire: Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water, as it may spread the flammable liquid.[1]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
-
In all cases of significant exposure, seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. images.thdstatic.com [images.thdstatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
